molecular formula C17H12O4 B11847340 (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid CAS No. 87627-17-6

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Cat. No.: B11847340
CAS No.: 87627-17-6
M. Wt: 280.27 g/mol
InChI Key: FMQFDPXKSNAJLI-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

87627-17-6

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-oxo-3-phenylchromen-8-yl)acetic acid

InChI

InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19)

InChI Key

FMQFDPXKSNAJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Biological Activity and Synthetic Strategies for 8-Substituted Isoflavone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-substituted isoflavone derivatives, focusing on their structural significance, synthetic accessibility, and biological efficacy.

Executive Summary

Isoflavones (3-phenylchromen-4-ones) are a privileged scaffold in medicinal chemistry, primarily known for their phytoestrogenic activity and potential as chemopreventive agents against hormone-dependent cancers. While the natural pharmacophores genistein and daidzein exhibit potent biological activity, their clinical utility is often limited by rapid phase II metabolism (glucuronidation/sulfation) and poor bioavailability.

The C8-position of the isoflavone core represents a critical node for structural modification. Substitution at this position offers a dual advantage:

  • Metabolic Shielding: Steric bulk at C8 can hinder enzymatic access to the critical C7-hydroxyl group, thereby retarding metabolic clearance.

  • Receptor Selectivity: Introduction of hydrophobic moieties (e.g., prenyl, allyl, alkyl) at C8 modulates binding affinity toward Estrogen Receptors (ER

    
     vs. ER
    
    
    
    ), often enhancing selectivity for ER
    
    
    , which is associated with antiproliferative effects.

Structural Significance & SAR Logic

The biological activity of isoflavones is tightly governed by the electronic and steric environment of the A-ring.

The C8 "Steric Gate"

The C7-hydroxyl group is the primary site for glucuronidation. Introducing a substituent at C8 creates a "steric gate."

  • Electronic Effects: Electron-donating groups (EDGs) like alkyl or prenyl at C8 increase the electron density of the A-ring, potentially strengthening hydrogen bond interactions at the C7-OH within the receptor binding pocket.

  • Hydrophobic Interactions: The ER binding pocket contains a hydrophobic crevice near the corresponding C8 position of the ligand. Substituents like the prenyl (3-methyl-2-butenyl) group can occupy this space, significantly increasing binding affinity (up to 100-fold in some flavone analogs) and altering agonist/antagonist profiles.

Structure-Activity Relationship (SAR) Data
Substituent at C8Compound ClassPrimary Biological EffectMechanism/Target
-H (Parent) Genistein/DaidzeinPhytoestrogenic, AntioxidantER

/

Agonist, TK Inhibitor
-Prenyl 8-PrenylgenisteinEnhanced Osteogenesis, Anti-inflammatoryNF-

B repression, ER

selectivity
-Allyl 8-AllylgenisteinAntiproliferativeTopoisomerase II inhibition, Apoptosis
-Iodo 8-IodogenisteinSynthetic Intermediate, RadiotracerPrecursor for Suzuki coupling;

I-tracer
-Aminomethyl 8-MorpholinomethylCytotoxicImproved solubility, DNA interaction

Synthetic Strategies: Accessing the C8 Position

Direct functionalization of the C8 position is challenging due to the competing reactivity of the C6 position. Two primary strategies are employed: Regioselective Iodination and Claisen Rearrangement .

Protocol A: The Claisen Rearrangement Route (C-C Bond Formation)

This is the gold-standard method for introducing allyl/prenyl groups at C8. It relies on the [3,3]-sigmatropic rearrangement of a 7-O-allyl ether.

Step-by-Step Methodology:

  • 7-O-Allylation:

    • Reagents: Genistein (or Daidzein), Allyl Bromide,

      
      .
      
    • Solvent: Acetone or DMF.

    • Conditions: Reflux, 4-6 hours.

    • Mechanism: Williamson ether synthesis. The C7-OH is the most acidic and reacts preferentially over C5-OH (chelated) or C4'-OH.

  • Thermal Rearrangement:

    • Substrate: 7-O-allyl isoflavone.

    • Solvent:

      
      -Diethylaniline (high boiling point solvent) or solvent-free (neat).
      
    • Conditions: Heat to

      
       under Argon for 4-8 hours.
      
    • Outcome: The allyl group migrates from O7 to C8.

    • Note: If C8 is blocked, migration occurs to C6. Since C8 is open, a mixture may form, but C8 migration is often favored or can be separated.

  • Purification:

    • Flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Regioselective Iodination (Precursor for Cross-Coupling)

To access a diverse library of 8-substituted derivatives (aryl, heteroaryl), an 8-iodo intermediate is required for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagents: Genistein,

    
    -Iodosuccinimide (NIS).
    
  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount) or Gold(I) catalyst (

    
    ).
    
  • Solvent: Acetonitrile or DMF.

  • Conditions: Room temperature, 30 min - 2 hours.

  • Selectivity Control:

    • Using NIS/TFA in acetonitrile often favors C8-iodination over C6 due to subtle electronic differences and hydrogen bonding networks in the solvent cage.

    • Validation:

      
      -NMR is crucial. The C8-H signal (usually around 
      
      
      
      6.8 ppm) will disappear, while the C6-H signal (
      
      
      6.2-6.4 ppm) remains (or vice versa depending on exact shielding).

Visualization of Pathways[1]

Diagram 1: Synthetic Workflow (Claisen Rearrangement)

This diagram illustrates the transformation from the parent isoflavone to the 8-allyl derivative.

ClaisenRearrangement Start Parent Isoflavone (7-OH, C8-H) Step1 Step 1: O-Allylation (Allyl-Br, K2CO3) Start->Step1 Intermediate 7-O-Allyl Ether Intermediate Step1->Intermediate Williamson Ether Synthesis Step2 Step 2: Thermal Rearrangement (200°C, Diethylaniline) Intermediate->Step2 Transition [3,3]-Sigmatropic Transition State Step2->Transition Product 8-Allyl Isoflavone (C8-Allyl, 7-OH regenerated) Transition->Product Migration to ortho (C8)

Caption: Synthetic pathway for accessing 8-allyl isoflavones via the Claisen rearrangement, regenerating the C7-hydroxyl group essential for biological activity.

Diagram 2: Biological Mechanism (NF- B Repression)

8-Prenyl and 8-Allyl derivatives exert potent anti-inflammatory effects by intercepting the NF-


B signaling cascade.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (TNF-alpha / LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activates IkB I-kappa-B (Inhibitor Protein) IKK->IkB Phosphorylates Inhibitor 8-Substituted Isoflavone (e.g., 8-Prenylgenistein) Inhibitor->IKK BLOCKS Phosphorylation Degradation Proteasomal Degradation IkB->Degradation NFkB_Cyto NF-kappa-B (Inactive in Cytosol) NFkB_Nuc NF-kappa-B (Active in Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Transcription Transcription of COX-2, iNOS, IL-6 NFkB_Nuc->Transcription

Caption: Mechanism of action for 8-substituted isoflavones in repressing the NF-kappa-B inflammatory pathway by inhibiting IKK activation.

Biological Evaluation & Protocols

Estrogen Receptor Binding Assay

To validate the effect of C8-substitution on receptor affinity.

  • Principle: Competitive binding assay using radiolabeled Estradiol (

    
    ) and recombinant human ER
    
    
    
    and ER
    
    
    .
  • Procedure:

    • Incubate receptor preparations with

      
       (1 nM) and varying concentrations of the 8-substituted isoflavone (
      
      
      
      to
      
      
      M).
    • Incubate at

      
       for 18 hours to reach equilibrium.
      
    • Separate bound from free ligand using dextran-coated charcoal.

    • Measure radioactivity via liquid scintillation counting.

  • Expected Result: 8-Prenyl derivatives typically show a higher Relative Binding Affinity (RBA) for ER

    
     compared to the parent isoflavone, while maintaining or enhancing ER
    
    
    
    affinity, resulting in a unique SERM (Selective Estrogen Receptor Modulator) profile.
Antiproliferative Assay (MTT/MTS)
  • Cell Lines: MCF-7 (ER+ breast cancer), MDA-MB-231 (ER- breast cancer), SaOS-2 (Osteosarcoma).

  • Protocol:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Treat with 8-substituted derivatives (0.1 - 100

      
      M) for 48/72 hours.
      
    • Add MTT reagent; incubate 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm.

  • Interpretation: A lower

    
     in MDA-MB-231 (ER-independent) suggests a mechanism involving tyrosine kinase inhibition or topoisomerase interference, rather than pure ER signaling.
    

References

  • Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. Source: ChemMedChem (via NIH/PubMed) URL:[Link]

  • Synthesis and Biological Activity of 8-Piperazinomethylflavone Derivatives. Source: Chinese Journal of Organic Chemistry URL:[Link]

  • 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages. Source: Bioscience, Biotechnology, and Biochemistry (via PubMed) URL:[Link]

  • Claisen Rearrangement: Mechanism and Synthetic Applications. Source: Organic Chemistry Portal URL:[Link]

  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Source: Tetrahedron Letters (via Organic Chemistry Portal) URL:[Link]

  • Iodine-131 labeled genistein as a potential radiotracer for breast cancer. Source: Journal of Labelled Compounds and Radiopharmaceuticals (via ResearchGate) URL:[Link]

Chemical stability profile of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for New Chemical Entity (NCE) Characterization[1][2]

Part 1: Executive Summary & Physicochemical Context

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a synthetic isoflavone derivative characterized by a benzopyrone core substituted with a phenyl group at position 3 and an acetic acid moiety at position 8.[1][2] Unlike natural isoflavones (e.g., Genistein, Daidzein) which possess multiple hydroxyl groups, this molecule lacks free phenolic hydroxyls, significantly altering its oxidative and metabolic stability profile.[1][2]

The stability of this compound is governed by two competing functional motifs:

  • The Chromen-4-one Core: Generally stable under acidic and neutral conditions but susceptible to Michael addition-initiated ring opening in alkaline environments.[1][2]

  • The C8-Acetic Acid Side Chain: Provides a pH-dependent solubility switch (pKa ~4.[1][2]2) and serves as a potential site for metabolic conjugation (glucuronidation) rather than direct chemical degradation.[1][2]

Predicted Stability Matrix:

Stress Condition Predicted Stability Primary Degradation Pathway
Hydrolysis (Acidic) High Protonation of carbonyl; core remains intact.[1][2]

| Hydrolysis (Basic) | Low | Nucleophilic attack at C2


 Pyrone ring opening (Chalcone formation).[1][2] |
| Oxidation  | Moderate | Radical abstraction at benzylic C8-methylene; N-oxide formation unlikely (no N).[1][2] |
| Photolysis  | Moderate/Low | Photo-isomerization or [2+2] cycloaddition at C2-C3 double bond.[1][2] |
| Thermal (Solid)  | High | Stable up to melting point (approx. >200°C) unless decarboxylation occurs.[1][2] |

Part 2: Detailed Degradation Mechanisms

Alkaline Hydrolysis: The Pyrone Ring Opening

The most critical stability risk for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is exposure to high pH (> pH 10).[1][2] The C2 position of the isoflavone ring is electrophilic due to conjugation with the C4 carbonyl.[2]

  • Mechanism: Hydroxide ions (

    
    ) attack the C2 position.[1][2]
    
  • Intermediate: Formation of a hemiketal anion.[1][2]

  • Result: Cleavage of the ether bond (O1-C2), resulting in ring opening to form a 2'-hydroxy-deoxybenzoin derivative (specifically, a substituted 2-hydroxy-3-(carboxymethyl)deoxybenzoin).[1][2]

  • Reversibility: This reaction is often reversible upon re-acidification, termed the Wessely-Moser rearrangement if recyclization occurs to a different isomer, though less likely here due to the C3-phenyl blocking group.[1][2]

Oxidative Degradation

While the molecule lacks the electron-rich phenol groups that make natural isoflavones prone to rapid auto-oxidation (turning brown), the benzylic methylene group (at C8, connecting the acetic acid) is a site of vulnerability.[1][2]

  • Radical Attack: Under radical stress (AIBN or Peroxides), hydrogen abstraction at the

    
     can lead to hydroxylation or ketone formation at the alpha-position.[1][2]
    
  • C2-C3 Epoxidation: Strong oxidants may attack the isolated double bond, though steric hindrance from the C3-phenyl group provides some protection.[1][2]

Photochemical Instability

Isoflavones are strong chromophores (UV


 ~250-260 nm and ~300 nm).[1][2] Absorption of UV energy can promote the molecule to an excited singlet state.[2]
  • Pathway: The C2=C3 double bond can undergo photo-hydration or dimerization in concentrated solutions.[2] In the solid state, lattice energy typically protects against this, but solution-state handling under ambient light requires amber glassware.[1][2]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the primary base-catalyzed degradation pathway, which is the critical quality attribute (CQA) to monitor.

DegradationPathway Figure 1: Base-Catalyzed Hydrolytic Degradation Mechanism of the Isoflavone Core Parent (4-Oxo-3-phenyl-4H-chromen-8-yl) acetic acid (Intact Core) Transition Transition State: OH- Attack at C2 Parent->Transition  pH > 10  Nucleophilic Attack OpenRing Degradant A: Ring-Opened Phenolate (Chalcone-like) Transition->OpenRing  Ether Cleavage Recyclized Recyclization (Acidic pH) OpenRing->Recyclized  H+ / Neutralization Recyclized->Parent  Equilibrium

Figure 1: The isoflavone core is susceptible to ring-opening in alkaline media, forming a chalcone-like phenolate.[1][2] This process is often reversible upon acidification.[1][2]

Part 4: Forced Degradation Experimental Protocols

To validate the stability profile, the following stress testing protocols are recommended. These are designed to target 5-20% degradation to identify degradation products without destroying the core structure completely.[2]

Standard Operating Procedure (SOP) for Stress Testing
1. Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in Methanol or Acetonitrile.[1][2]

  • Working Concentration: Dilute to 0.1 mg/mL for stress conditions.

2. Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget Endpoint
Acid Hydrolysis 1N HCl24 Hours @ 60°CAssess ether linkage stability.
Base Hydrolysis 0.1N NaOH4 Hours @ AmbientCritical: Monitor for rapid ring opening.
Oxidation 3%

2-4 Hours @ AmbientAssess benzylic oxidation.[1][2]
Thermal 60°C (Solution)7 DaysArrhenius prediction validation.[1][2]
Photolytic 1.2 million lux hours~1-2 Days (ICH Q1B)Assess light sensitivity.[1][2]
3. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation).[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 300 nm (Isoflavone characteristic band).[1][2]

Part 5: Experimental Workflow Visualization

This workflow ensures data integrity and mass balance tracking during the stability study.[1][2]

ExperimentalWorkflow cluster_stress Stress Conditions (Parallel) Start Start: 1 mg/mL Stock Solution Acid Acid: 1N HCl 60°C, 24h Start->Acid Base Base: 0.1N NaOH RT, 4h Start->Base Ox Ox: 3% H2O2 RT, 4h Start->Ox Quench Quench/Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Analysis UPLC/HPLC Analysis (PDA + MS) Quench->Analysis Data Data Processing: 1. % Recovery 2. Peak Purity 3. Mass Balance Analysis->Data

Figure 2: Step-by-step workflow for conducting forced degradation studies, ensuring proper quenching prior to analysis.

Part 6: References

  • Isoflavone Stability Mechanisms: Rostagno, M. A., et al. (2009).[1][2] "Stability of isoflavones during extraction and processing." Journal of Chromatography A. (Describes the susceptibility of the chromone ring to thermal and hydrolytic cleavage).

  • Base-Catalyzed Ring Opening: Walz, E. (1931).[1][2] "Isoflavone- and pterocarpin-glucosides."[1][2] Justus Liebigs Annalen der Chemie. (Foundational chemistry on the opening of the gamma-pyrone ring in alkali).

  • Analytical Methodology: Wu, Q., et al. (2004).[1][2] "Stability of isoflavones during HPLC analysis." Journal of Agricultural and Food Chemistry. (Highlights the need for acidic mobile phases to prevent on-column degradation).

Sources

Physicochemical Characteristics of Chromen-8-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

Chromen-8-yl acetic acid derivatives represent a specialized subclass of benzopyran scaffolds where an acetic acid moiety (


) is covalently bonded to the C8 position of the chromene ring. This structural motif is critical in medicinal chemistry, forming the core of investigational anti-tumor agents like Flavone-8-acetic acid (FAA)  and various COX-2 inhibitors.

Unlike the more common C3- or C4-substituted chromenes (e.g., warfarin, coumarins), the C8-substitution introduces unique physicochemical constraints due to its proximity to the ring oxygen (O1). This "ortho-like" positioning influences pKa, metabolic stability, and solubility profiles, necessitating a tailored approach to physicochemical characterization.

Core Scaffold Classification
  • 2-Oxo-2H-chromen-8-yl acetic acids: Coumarin derivatives.[1] Often fluorescent; used as probes and antimicrobial agents.

  • 4-Oxo-4H-chromen-8-yl acetic acids: Flavone derivatives.[2] Includes FAA (Mitoflaxone); primarily investigated for immunomodulatory and vascular-disrupting activity in oncology.

Structural Analysis & Electronic Properties

The "O1-Proximity" Effect

The defining feature of chromen-8-yl derivatives is the steric and electrostatic interaction between the C8-acetic acid side chain and the pyran ring oxygen (O1).

  • Electronic Repulsion: The lone pairs on O1 can destabilize the carboxylate anion at C8, potentially raising the pKa slightly compared to a C6- or C7-substituted isomer.

  • Conformational Locking: Steric hindrance often forces the acetic acid tail out of the aromatic plane, reducing conjugation but increasing solubility in polar solvents compared to planar analogs.

Ionization (pKa)
  • Carboxylic Acid: The acetic acid moiety typically exhibits a pKa in the range of 3.8 – 4.5 .

  • Phenolic Groups: If a 7-hydroxy substituent is present (common in coumarin synthesis), a second pKa around 7.5 – 8.5 is observed.

  • Implication: At physiological pH (7.4), the C8-acetic acid is >99% ionized (anionic), driving high aqueous solubility in basic media but poor membrane permeability unless masked as an ester or prodrug.

Physicochemical Profiling

Solubility Profile

These derivatives exhibit a classic pH-dependent solubility profile (intrinsic solubility


 vs. kinetic solubility).
Solvent / MediumSolubility (mg/mL)Mechanism / Observation
Water (pH 1.2) < 0.1 mg/mLProtonated form (neutral); poor solubility.
0.1 N NaOH > 20 mg/mLSalt formation (Carboxylate anion); highly soluble.
Ethanol (95%) ~ 1.0 mg/mLModerate solubility; useful for stock solutions.
DMSO > 50 mg/mLExcellent solvent for biological assays.
Octanol VariablePartitions based on lipophilicity (LogP).
Lipophilicity (LogP/LogD)
  • Flavone-8-acetic acid (FAA): LogP ~ 1.5 – 2.2.

  • Substituted Coumarins: LogP increases with alkyl/aryl substitution.

    • Effect of 7-OH: Reduces LogP, increases clearance.

    • Effect of 7-OMe: Increases LogP, improves blood-brain barrier (BBB) penetration potential.

Chemical Stability
  • Hydrolysis:

    • 4-Oxo (Flavones): Highly stable ring system.

    • 2-Oxo (Coumarins): The lactone ring is susceptible to hydrolysis in strong alkali (pH > 10) or enzymatic cleavage, opening to form the corresponding cinnamic acid derivative (coumarinic acid).

  • Photostability: 2-Oxo derivatives (coumarins) are photo-active and may photodimerize [2+2 cycloaddition] upon UV exposure. Light-protected storage is mandatory.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting absorption in the GI tract.

  • Preparation: Dissolve 1-2 mg of the chromen-8-yl derivative in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure initial solubility.

  • Titration: Titrate with 0.1 N KOH standard solution under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Processing: Use the Bjerrum plot or Gran plot method to identify the equivalence point.

  • Yasuda-Shedlovsky Extrapolation: Repeat at three different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% organic solvent to obtain the aqueous pKa.

Protocol B: Shake-Flask LogP Measurement

Rationale: Validates computational models for lipophilicity.

  • Phase Saturation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at

    
     ~300-320 nm).
    
  • Calculation:

    
    .
    

Visualization of Characterization Workflow

The following diagram outlines the logical flow for characterizing a new chromen-8-yl acetic acid derivative, ensuring no critical physicochemical parameter is overlooked.

PhysChem_Workflow Synthesis Synthesis of Chromen-8-yl Derivative ID Structural ID (NMR, MS, IR) Synthesis->ID Solubility Kinetic Solubility (pH 1.2, 7.4) ID->Solubility Solubility->Synthesis Low Sol? Add Polar Grp pKa pKa Determination (Potentiometric) Solubility->pKa If Soluble LogP Lipophilicity (LogP/D) (Shake Flask / HPLC) pKa->LogP Define Ionization Stability Stability Profiling (Hydrolysis, Photo) LogP->Stability Stability->Synthesis Unstable? Mod. Scaffold BioAssay Biological Assay (COX-2, Cytotoxicity) Stability->BioAssay Go/No-Go

Figure 1: Decision tree for the physicochemical characterization of chromene derivatives. Note the feedback loops for structural optimization.

Structure-Activity Relationship (SAR) Logic[3]

Understanding the impact of the C8-acetic acid tail is vital for lead optimization.

SAR_Diagram Core Chromene Core (Benzopyran) Pos8 Position 8: Acetic Acid (-CH2COOH) Core->Pos8 Pos7 Position 7: Substituents (-OH, -OMe) Core->Pos7 Pos4 Position 4: Carbonyl (Flavone vs Coumarin) Core->Pos4 Effect1 Solubility Anchor (Ionizable at pH 7.4) Pos8->Effect1 Primary Function Effect2 Steric Bulk (Prevents metabolic attack) Pos8->Effect2 Effect3 H-Bond Acceptor (Target Binding) Pos7->Effect3 Modulates pKa of Pos8

Figure 2: SAR map highlighting the functional role of the C8-acetic acid moiety within the chromene scaffold.

References

  • PubChem. Flavone-8-Acetic Acid | C17H12O4 | CID 55748. National Library of Medicine. Available at: [Link]

  • Swamy, R. R., et al. (2015). Crystal structure of 7,8-benzocoumarin-4-acetic acid. Acta Crystallographica Section E. Available at: [Link]

  • Rasayan J. Chem. Synthesis and biological activity of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (Flavone-8-Acetic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, more commonly known as Flavone-8-Acetic Acid (FAA), emerged as a novel anticancer agent with a unique preclinical profile. Unlike conventional cytotoxic drugs, FAA demonstrated remarkable efficacy against solid murine tumors through an indirect mechanism of action, primarily involving the induction of hemorrhagic necrosis via profound effects on tumor vasculature and modulation of the host immune response.[1] Despite its promise in animal models, FAA failed to translate its efficacy in human clinical trials, revealing a critical species-specific discrepancy in its biological activity.[2][3] This guide provides a detailed analysis of the structure-activity relationships (SAR) of FAA, dissecting the roles of its core components and various substitutions. It further explores the mechanistic insights gained from these studies, the reasons for its clinical failure, and the subsequent development of more potent analogues like 5,6-dimethylxanthenone-4-acetic acid (DMXAA), which ultimately led to the identification of the STING (Stimulator of Interferon Genes) pathway as the molecular target.[4][5][6]

Introduction to Flavone-8-Acetic Acid (FAA): A Journey of Discovery and Challenge

The Flavone Scaffold: A Privileged Structure in Medicinal Chemistry

Flavonoids are a class of polyphenolic compounds ubiquitously found in nature, characterized by a C6-C3-C6 skeleton.[7] The flavone subclass, featuring a 2-phenyl-chromen-4-one core, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, exhibiting anticancer, anti-inflammatory, and antiviral properties.[7][8] The planar, rigid structure of the flavone nucleus serves as an excellent platform for molecular recognition by various enzymes and receptors.

Discovery and Preclinical Promise of FAA

FAA was synthesized as a synthetic flavonoid and garnered significant attention for its potent antitumor activity in preclinical models, particularly against slow-growing, well-established solid tumors which are often refractory to standard chemotherapy.[1][9] Its mechanism was not based on direct cytotoxicity at pharmacologically achievable concentrations but rather on a complex interplay of host-mediated responses.[1]

The Unique Mechanism of Action: Vascular Disruption and Immune Activation

In murine models, FAA's antitumor effect is characterized by a rapid and selective reduction in tumor blood flow, leading to extensive hemorrhagic necrosis.[1] This vascular-disrupting effect is accompanied by the induction of a cascade of cytokines and inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α) and interferons.[1][10] This dual action—targeting both the tumor vasculature and stimulating an innate immune response—distinguished FAA from all other anticancer agents of its time.

Core Structure-Activity Relationship (SAR) of FAA

The exploration of FAA analogues has provided critical insights into the structural requirements for its unique biological activity. The molecule can be dissected into three key regions for SAR analysis: the flavone nucleus (A, B, and C rings), the 8-acetic acid side chain, and various substitution positions.

Caption: Key pharmacophoric regions of Flavone-8-Acetic Acid (FAA).

The Tricyclic Nucleus: Flavone vs. Xanthenone

The planarity of the tricyclic system is crucial for activity. Extensive research led to the evaluation of the closely related xanthenone-4-acetic acid (XAA) scaffold, which is isomeric to FAA but demonstrated significantly greater potency in murine models.[11] This finding shifted much of the subsequent drug development focus from flavones to xanthenones. The most potent analogue developed, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), became the new lead compound.[6][12]

The Carboxylic Acid Moiety

The acetic acid group at the 8-position (or the 4-position in XAA) is indispensable for biological activity.

  • Essential for Potency : Esterification or amidation of the carboxylic acid group leads to a complete loss of antitumor activity, indicating that a free, ionizable carboxyl group is required.

  • Chain Length : Modifying the length of the alkyl chain between the carboxyl group and the aromatic ring generally reduces activity. The acetic acid moiety provides the optimal spatial arrangement and acidity.

Substitution on the A-Ring (Positions 5, 6, 7)

Substitutions on the benzopyrone A-ring have a profound impact on activity, particularly in the XAA series which informed the understanding of FAA.

  • Methyl Groups : The addition of methyl groups at positions 5 and 6 of the XAA scaffold dramatically increased potency, leading to the development of DMXAA.[13][14] This suggests that steric bulk and lipophilicity in this region are favorable.

  • Fluorine Atoms : In the FAA series, the introduction of a fluorine atom at the 7-position was found to produce a highly active compound in murine models. However, like the parent FAA, these fluorinated derivatives failed to show significant activity in human cell models.

  • Metabolism : A key finding explaining the species specificity was that mouse liver microsomes metabolize FAA to several hydroxylated products, including 6-OH-FAA, which is not formed by human microsomes.[15][16] This 6-OH-FAA metabolite demonstrated significantly stronger antivascular activities in vitro than the parent compound, suggesting FAA acts as a prodrug in mice.[15][16]

Substitution on the B-Ring (2-Phenyl Group)

Modifications to the 2-phenyl B-ring have been explored to modulate activity and probe the binding site.

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as nitro (NO₂) groups, at the 2' and 3' positions resulted in compounds with moderate direct cytotoxicity but altered indirect activity profiles.[17][18]

  • Positional Importance : The substitution pattern on the B-ring is critical. For instance, a 4'-hydroxy metabolite (4'-OH-FAA) is formed in both mice and humans but shows weak antivascular activity compared to the mouse-specific 6-OH-FAA metabolite.[15]

  • Azido Analogues : A 4'-azido analogue of FAA was synthesized as a photoaffinity label to identify the molecular target, though the target remained elusive for many years.[19]

Modifications at the 3-Position

The 3-position on the C-ring offers another site for modification.

  • Alkoxy Groups : Analogues bearing an alkoxy group at the 3-position were synthesized. While showing low direct toxicity, several of these compounds demonstrated significant induction of lytic properties in human monocytes, an activity not seen with FAA itself.[20] This suggested that modification at this position could partially overcome the species barrier for immune cell activation.

  • Aryl Groups : The addition of a second aryl group at the 3-position, creating 2,3-diaryl derivatives, yielded compounds with varied direct and indirect cytotoxicities.[18] Compounds with methoxy groups on the 2- and 3-phenyl rings showed high indirect cytotoxicity against lung cancer cells and could induce TNF-α production in human peripheral blood mononuclear cells (HPBMCs).[18]

SAR Summary Table
Position/ModificationStructural ChangeImpact on Murine Antitumor ActivityKey Insights & References
Core Scaffold Flavone → XanthenoneIncreased PotencyXanthenone is a superior scaffold for this mechanism.[11]
8-Position Esterification/Amidation of acidAbolished ActivityFree carboxylic acid is essential.
8-Position Change alkyl chain lengthDecreased ActivityAcetic acid moiety is optimal.
A-Ring (XAA) 5,6-dimethyl substitutionDramatically Increased PotencyLed to DMXAA, the clinical candidate.[13][14]
A-Ring (FAA) 7-Fluoro substitutionIncreased PotencyActivity remained murine-specific.
A-Ring (FAA) 6-Hydroxy (Metabolite)Highly ActiveMouse-specific metabolite explains species difference.[15][16]
B-Ring (2-Phenyl) 4'-Hydroxy (Metabolite)Weak ActivityCommon metabolite with low intrinsic activity.[15]
B-Ring (2-Phenyl) Electron-withdrawing groupsVariableModulates direct and indirect cytotoxicity.[17][18]
C-Ring (3-Position) Alkoxy or Aryl groupsVariableCan induce activity in human immune cells.[18][20]

Experimental Design & Protocols

Rationale for Analogue Synthesis

The primary goal of synthesizing FAA analogues is to systematically probe the chemical space around the core scaffold. The choice of substituents is driven by the need to understand the influence of electronic effects (e.g., nitro, methoxy groups), steric bulk (e.g., methyl, aryl groups), and lipophilicity (e.g., halogens, alkyl chains) on biological activity. This rational design approach, guided by initial SAR findings, aims to optimize potency and overcome limitations such as species specificity.

General Synthetic Workflow for FAA Analogues

G start Substituted 2'-Hydroxyacetophenone step1 Baker-Venkataraman Rearrangement start->step1 reagent1 Substituted Benzoyl Chloride reagent1->step1 intermediate1 1,3-Diketone Intermediate step1->intermediate1 step2 Acid-catalyzed Cyclization intermediate1->step2 intermediate2 Substituted Flavone step2->intermediate2 step3 Functional Group Interconversion at C8 intermediate2->step3 intermediate3 8-Ester or 8-Nitrile Precursor step3->intermediate3 step4 Hydrolysis intermediate3->step4 end_product Final FAA Analogue (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid derivative step4->end_product

Caption: Generalized synthetic workflow for producing FAA analogues.

Protocol: Synthesis of a Representative FAA Analogue

This protocol describes a common method for synthesizing the flavone core, which can then be further functionalized.

Step 1: Synthesis of the 1,3-Diketone Intermediate (Baker-Venkataraman Reaction)

  • To a solution of the starting 2'-hydroxyacetophenone (1.0 eq) in pyridine, add the desired substituted benzoyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

  • Add powdered potassium hydroxide (3.0 eq) and continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude 1,3-diketone is often used directly in the next step. Causality Insight: The Baker-Venkataraman reaction is a reliable method for forming the key 1,3-diketone precursor required for the subsequent cyclization to form the chromone ring. Pyridine acts as both a solvent and a base to facilitate the initial esterification.

Step 2: Acid-Catalyzed Cyclization to Form the Flavone Ring

  • Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated flavone product by filtration, wash thoroughly with water, and recrystallize from ethanol. Self-Validation: The purity and identity of the synthesized flavone should be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Step 3: Introduction of the Acetic Acid Moiety

  • The introduction of the acetic acid group at the C8 position is a multi-step process that typically involves electrophilic substitution to install a precursor group (e.g., an acetyl group via Friedel-Crafts acylation), followed by functional group manipulations (e.g., Willgerodt-Kindler reaction or haloform reaction followed by alkylation) and final hydrolysis to yield the carboxylic acid.

Protocol: In Vitro Assay for Indirect Antitumor Activity (Macrophage Activation)

This assay measures the ability of a compound to stimulate immune cells to kill tumor cells, a key feature of FAA's indirect mechanism.[11][21]

  • Cell Culture : Culture a murine macrophage cell line (e.g., J774 or RAW 264.7) and a target tumor cell line (e.g., P815 mastocytoma) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

  • Macrophage Stimulation : Seed macrophages in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test FAA analogue (e.g., from 0.1 µM to 100 µM). Include DMXAA as a positive control and a vehicle (DMSO) as a negative control. Incubate for 24 hours.

  • Co-culture : After stimulation, wash the macrophage monolayer to remove the compound. Add the target tumor cells to the wells at a 10:1 effector-to-target ratio.

  • Cytotoxicity Measurement : Incubate the co-culture for 18-24 hours. Measure tumor cell death using a standard cytotoxicity assay, such as an LDH release assay or a fluorescence-based live/dead stain.

  • Data Analysis : Calculate the percentage of specific cytotoxicity for each compound concentration relative to the controls. Determine the EC₅₀ (the concentration that elicits 50% of the maximal response). Causality Insight: This assay directly probes the "indirect" mechanism of action. A compound that is not directly cytotoxic to tumor cells but induces macrophages to become tumoricidal is considered a hit. This recapitulates the in vivo immune stimulation observed with FAA and DMXAA in mice.

The Clinical Journey and Mechanistic Revelation

Clinical Failure and the Species-Specificity Problem

Despite compelling preclinical data, FAA showed no significant antitumor activity in multiple Phase I and II human clinical trials.[2][3][22][23][24] The dose-limiting toxicities in humans, such as hypotension, were also different from those observed in mice.[23] This stark discrepancy pointed to a fundamental difference in how the drug was processed or the target it engaged between mice and humans. As noted previously, the key reason was metabolic; FAA is a prodrug in mice, converted to the active 6-OH-FAA metabolite, a conversion that does not occur in humans.[15][16]

DMXAA and the Discovery of STING

The development of the more potent analogue, DMXAA, also showed remarkable preclinical activity but ultimately failed in Phase III trials for non-small cell lung cancer due to the same species-specificity issue.[4] The persistent search for the drug's target finally led to a breakthrough: DMXAA is a potent agonist of murine STING (Stimulator of Interferon Genes) but not human STING.[4][5]

G Simplified STING Activation Pathway (Murine) DMXAA FAA / DMXAA (in mice) STING STING (on ER membrane) DMXAA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (dimerizes) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to Cytokines Type I Interferons & Cytokines (TNF-α) Nucleus->Cytokines Induces Gene Transcription

Caption: DMXAA activates the STING pathway in mice, leading to cytokine production.

This discovery elegantly explained the species-specific effects. STING is a critical component of the innate immune system that detects cytosolic nucleic acids and triggers the production of type I interferons and other cytokines. The inability of FAA and DMXAA to bind and activate human STING was the definitive reason for their lack of clinical efficacy.[5]

Conclusion and Future Perspectives

The story of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a seminal case study in drug development. It highlights the critical importance of understanding a drug's mechanism of action and the potential pitfalls of species-specific pharmacology. While FAA itself was a clinical failure, the extensive SAR studies it spawned led to the more potent DMXAA, and the investigation into DMXAA's puzzling activity ultimately unveiled the STING pathway as a major new target for cancer immunotherapy.

Future research in this area is now focused on developing STING agonists that are potent activators of the human STING protein. The foundational SAR knowledge gleaned from FAA and its analogues—such as the importance of a planar tricyclic core and an appropriately positioned carboxylic acid—continues to inform the design of these new, clinically relevant immunomodulatory agents. The journey that began with a simple flavone derivative has thus paved the way for a new generation of cancer therapies.

References

  • Temporal Aspects of the Action of ASA404 (Vadimezan; DMXAA). (n.d.). PMC. [Link]

  • Flavone 8-acetic acid: our current understanding of its mechanism of action in solid tumours. (1989). PubMed. [Link]

  • Phase II trials of flavone acetic acid in advanced malignant melanoma and colorectal carcinoma. (1989). PMC. [Link]

  • Mono- or Di-fluorinated Analogues of Flavone-8-acetic Acid: Synthesis and In Vitro Biological Activity. (2006). University of Padua Institutional Research Archive. [Link]

  • Synthesis and biological activity of some rigid analogues of flavone-8-acetic acid. (2000). PubMed. [Link]

  • 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. (2022). Frontiers in Immunology. [Link]

  • Phase I and pharmacology study of flavone acetic acid administered two or three times weekly without alkalinization. (1991). PubMed. [Link]

  • Phase I study of flavone acetic acid (NSC 347512, LM975) in patients with pediatric malignant solid tumors. (1995). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Flavone-8-acetic Acid Derivatives as Reversible Inhibitors of Aminopeptidase N/CD13. (2003). ACS Publications. [Link]

  • Phase I clinical and pharmacokinetic trial of flavone acetic acid. (1991). PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. (n.d.). ResearchGate. [Link]

  • Phase I and Clinical Pharmacology Study of Intravenous Flavone Acetic Acid (NSC 347512). (1988). Cancer Research. [Link]

  • Synthesis and biological study of a flavone acetic acid analogue containing an azido reporting group designed as a multifunctional binding site probe. (2005). PubMed. [Link]

  • Flavone-8-Acetic Acid (Flavonoid) Profoundly Reduces Platelet-Dependent Thrombosis and Vasoconstriction After Deep Arterial Injury In Vivo. (2000). AHA/ASA Journals. [Link]

  • Not Flavone-8-acetic acid (FAA) but its murine metabolite 6-OH-FAA exhibits remarkable antivascular activities in vitro. (2016). ResearchGate. [Link]

  • Flavonoid-inspired vascular disrupting agents: Exploring flavone-8-acetic acid and derivatives in the new century. (2021). IRIS Unibo. [Link]

  • The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo. (2011). PMC. [Link]

  • Metabolism of Flavone-8-acetic Acid in Mice. (2016). Anticancer Research. [Link]

  • A Study on Recent Trends in Flavonoids Which Act as Anticancer Agents. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structure-activity relationship for growth inhibitory activity in human tumor cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer activities of 3-arylflavone-8-acetic acid derivatives. (2015). PubMed. [Link]

  • Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. (2021). MDPI. [Link]

  • Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. (1991). ACS Publications. [Link]

  • Therapeutic and pharmacokinetic relationships of flavone acetic acid: an agent with activity against solid tumors. (1989). PubMed. [Link]

  • Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. (2019). MDPI. [Link]

  • Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2002). ACS Publications. [Link]

  • In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid. (1991). PubMed. [Link]

Sources

Methodological & Application

Optimal solvent systems for dissolving (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Solvation Strategies for 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Executive Summary & Physicochemical Profiling

2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6) is a synthetic isoflavone derivative characterized by a planar 3-phenyl-4H-chromen-4-one core and an acetic acid moiety at the C8 position. With a molecular weight of 280.28 g/mol and an estimated LogP of ~2.83, researchers frequently encounter significant solubility bottlenecks when transitioning this compound from dry powder to aqueous biological assays.

The Causality of Insolubility: The difficulty in solvating this compound stems from two competing thermodynamic forces:

  • π-π Stacking: The planar isoflavone backbone promotes highly stable intermolecular π-π stacking in the solid crystal lattice. Water alone lacks the dispersive forces required to break these hydrophobic interactions.

  • pH-Dependent Ionization: The C8-acetic acid group has an estimated pKa of ~4.5. In unbuffered water or acidic environments (e.g., gastric fluid), the molecule remains protonated (neutral) and highly lipophilic. It requires a pH > 5.5 to yield a carboxylate anion, which facilitates ion-dipole interactions with water.

Solvent System Selection Matrix

To ensure experimental reproducibility, the solvent system must be tailored to the specific application. The table below summarizes the optimal validated systems based on the physicochemical profile of the compound.

ApplicationOptimal Solvent SystemEstimated Max SolubilityMechanistic Rationale
In Vitro Assays 100% Anhydrous DMSO≥ 50 mg/mLDMSO disrupts hydrogen bonding and π-π stacking. Must be anhydrous to prevent premature precipitation.
In Vivo Dosing 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline2.5 - 5.0 mg/mLStepwise addition creates a microemulsion. PEG400 acts as a co-solvent; Tween 80 forms protective micelles.
Analytical (LC-MS) Methanol : Water (with 0.1% Acetic Acid)1 - 10 mg/mLAcetic acid suppresses ionization of the C8-carboxylate, ensuring sharp peak shapes on C18 columns.

Decision Workflow

SolventSelection Start 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid LogP ~2.83 | pKa ~4.5 App1 In Vitro Assays (Cell Culture / Biochemical) Start->App1 App2 In Vivo Dosing (Animal Models) Start->App2 App3 Analytical (HPLC / LC-MS) Start->App3 Sol1 100% Anhydrous DMSO (Store at -80°C) App1->Sol1 Sol2 10% DMSO -> 40% PEG400 -> 5% Tween 80 -> 45% Saline App2->Sol2 Sol3 Methanol : Water + 0.1% Acetic Acid App3->Sol3

Workflow for selecting optimal solvent systems based on experimental application.

Validated Step-by-Step Protocols

Protocol A: Preparation of 100 mM Master Stock (In Vitro)

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Absorbed atmospheric moisture dramatically reduces the solubility capacity for isoflavones, leading to invisible micro-precipitates that skew assay IC50 values[1].

  • Weigh exactly 28.03 mg of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.

  • Add 1.0 mL of newly opened, anhydrous molecular biology-grade DMSO.

  • Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into amber glass vials (to prevent UV-induced degradation) and store at -80°C. Use within 6 months.

Protocol B: In Vivo Formulation for IP/IV Injection

Causality: Direct dilution of a DMSO stock into saline causes immediate "solvent shift" precipitation. To prevent this, a self-nanoemulsifying drug delivery system (SNEDDS) approach is utilized[2]. PEG400 acts as a transitionary co-solvent, while Tween 80 acts as a non-ionic surfactant to encapsulate the hydrophobic isoflavone core before aqueous exposure[1].

  • Transfer 100 µL of the 100 mM DMSO stock to a clean glass vial.

  • Add 400 µL of PEG400. Vortex continuously for 1 minute to ensure the compound is molecularly dispersed in the polymer matrix.

  • Add 50 µL of Tween 80. Vortex for 30 seconds. Critical Step: Do not alter this sequence. The surfactant must coat the drug molecules prior to the introduction of water.

  • Slowly add 450 µL of 0.9% physiological saline dropwise while continuously vortexing.

  • This yields a clear, stable 10 mM dosing solution suitable for immediate injection.

Protocol C: LC-MS Analytical Sample Preparation

Causality: For reversed-phase chromatography (e.g., C18 columns), the target molecule must be in a single ionization state. If the C8-acetic acid group is partially ionized, it will result in split peaks or severe peak tailing. Adding 0.1% acetic acid to the mobile phase forces the molecule into its fully protonated, neutral state, ensuring sharp, reproducible retention[3].

  • Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol.

  • Prepare Mobile Phase A: Milli-Q water containing 0.1% (v/v) Acetic Acid.

  • Prepare Mobile Phase B: Methanol containing 0.1% (v/v) Acetic Acid.

  • Dilute the methanolic stock 1:100 into a 50:50 mixture of Mobile Phase A and B prior to injection.

References

  • Dove Medical Press. Development of an Orally Bioavailable Isoliquiritigenin Self-Nanoemulsifying Drug Delivery System to Effectively Treat Ovalbumin-Induced Asthma.[Link]

  • National Institutes of Health (NIH) / PMC. Determination of Isoflavone Content in SRM 3238 Using Liquid Chromatography-Particle Beam/Electron Ionization Mass Spectrometry.[Link]

Sources

Application Note: In Vitro Pharmacological Profiling of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacology Researchers.

Introduction & Mechanistic Rationale

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6) is a rationally designed synthetic derivative of the naturally occurring isoflavone scaffold[1]. Isoflavones, defined by their 3-phenyl-4H-chromen-4-one core, are privileged pharmacophores extensively documented for two primary mechanisms of action:

  • Phytoestrogenic Activity: They mimic 17β-estradiol, allowing them to bind and modulate Estrogen Receptors (ERα and ERβ)[2].

  • Kinase Inhibition: They act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[3].

The functionalization of the isoflavone core with an 8-acetic acid moiety alters the molecule's electrostatic surface and steric profile. This modification is typically engineered to improve physiological solubility and fine-tune receptor subtype selectivity[4]. To rigorously evaluate the biological activity of this compound, this application note details a self-validating, two-pronged in vitro testing pipeline: a cell-based ER transactivation assay and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Compound Preparation and Handling

Causality & Rationale: While the carboxylic acid group improves aqueous solubility at physiological pH compared to aglycone isoflavones, the hydrophobic chromen-4-one core necessitates initial solubilization in an organic solvent to prevent micelle formation or precipitation in aqueous buffers.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Vortex extensively and sonicate for 5 minutes at room temperature.

  • Storage: Aliquot the 10 mM stock into single-use amber microcentrifuge tubes (to protect from photodegradation) and store at -20°C.

  • Working Dilutions: Perform serial dilutions in 100% DMSO, then spike into the final assay buffer/media. Critical: The final DMSO concentration in any cell-based or biochemical assay must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or enzyme denaturation.

Protocol 1: ER Transactivation Luciferase Reporter Assay

Causality & Rationale: Radioligand binding assays can confirm if a compound binds to the ER, but they cannot distinguish between an agonist and an antagonist. A luciferase reporter assay directly measures the functional transcriptional activation driven by the compound.

  • Why Phenol Red-Free Media? Phenol red possesses weak estrogenic activity and will artificially elevate the baseline signal.

  • Why Charcoal-Stripped FBS? Standard fetal bovine serum contains endogenous hormones (e.g., 17β-estradiol) that prematurely activate the ER. Charcoal stripping removes these lipophilic hormones, creating a true "zero-background" baseline[2].

Step-by-Step Methodology
  • Cell Seeding: Harvest MCF-7 cells (stably transfected with an ERE-Luciferase reporter plasmid). Resuspend in Assay Media (Phenol Red-Free DMEM supplemented with 5% Dextran-Coated Charcoal-Stripped FBS and 2 mM L-Glutamine). Seed at 10,000 cells/well in a white, flat-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (ranging from 10 µM to 0.3 nM, 3-fold dilutions). Add to the cells and incubate for 24 hours.

  • Lysis & Detection: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add 100 µL of Luciferase Assay Reagent (containing luciferin and ATP) to each well.

  • Readout: Incubate in the dark for 5 minutes. Measure luminescence using a multi-mode microplate reader (integration time: 1000 ms).

System Validation & Controls
  • Positive Control: 10 nM 17β-Estradiol (Maximal activation).

  • Negative Control: 0.1% DMSO vehicle (Baseline).

  • Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, reliable assay suitable for screening.

ER_Pathway C (4-Oxo-3-phenyl-4H-chromen-8-yl) acetic acid ER Estrogen Receptor (ER) C->ER Binds Dimer Receptor Dimerization ER->Dimer Activates ERE Estrogen Response Element Dimer->ERE Translocates Luc Luciferase Expression ERE->Luc Transcription Lum Luminescence Signal Luc->Lum Readout

Fig 1. Mechanism of ER transactivation and luciferase reporter assay readout.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Isoflavone derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence assays. TR-FRET utilizes a Europium (Eu) donor fluorophore with a remarkably long emission half-life (milliseconds). By introducing a 50-microsecond time delay before reading the signal, the short-lived auto-fluorescence of the compound decays completely, eliminating false positives[4]. Furthermore, testing at the Michaelis constant (


) for ATP ensures the assay is highly sensitive to ATP-competitive inhibitors[3].
Step-by-Step Methodology
  • Kinase Reaction Setup: In a 384-well low-volume black plate, add 5 µL of recombinant EGFR kinase domain (final concentration 1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add 2.5 µL of the compound (dose-response curve) and pre-incubate for 15 minutes at room temperature to allow binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing Biotinylated Poly-GT substrate (final 200 nM) and ATP (final 10 µM, matching the

    
    ). Incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody (2 nM), and Streptavidin-APC (20 nM). Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible reader. Excitation: 320 nm. Emission 1: 615 nm (Europium). Emission 2: 665 nm (APC FRET). Calculate the FRET ratio (665/615).

System Validation & Controls
  • 100% Activity Control: Vehicle (0.1% DMSO) + Enzyme + ATP.

  • 0% Activity Control: Vehicle + Enzyme + ATP + 50 mM EDTA (halts all kinase activity).

  • Reference Inhibitor: Erlotinib or Genistein[3].

TR_FRET Kinase EGFR Kinase + ATP Phos Phosphorylated Substrate Kinase->Phos Phosphorylates Comp Isoflavone Derivative Comp->Kinase Inhibits Sub Biotinylated Substrate Sub->Phos Eu Eu-labeled Anti-pTyr Phos->Eu Binds pTyr APC Streptavidin-APC Phos->APC Binds Biotin FRET TR-FRET Signal (665 nm) Eu->FRET Energy Transfer APC->FRET Emission

Fig 2. TR-FRET workflow for evaluating EGFR kinase inhibition.

Data Presentation & Expected Results

To properly contextualize the pharmacological profile of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, data should be analyzed using a 4-parameter logistic non-linear regression model to determine


 (for kinase inhibition) and 

(for ER activation).

Table 1: Representative In Vitro Profiling Data for Isoflavone Derivatives

CompoundERα Transactivation (

, µM)
EGFR Kinase Inhibition (

, µM)
Max Efficacy (ERα vs. E2)
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Assay DependentAssay DependentAssay Dependent
Genistein (Reference Isoflavone)0.85 ± 0.102.60 ± 0.21~80% (Partial Agonist)
17β-Estradiol (Positive Control)0.0001 ± 0.00002N/A100% (Full Agonist)
Erlotinib (Positive Control)N/A0.002 ± 0.0005N/A

Note: The structural addition of the 8-acetic acid group is expected to shift the


 and 

values relative to the aglycone Genistein. A successful assay will yield tight standard deviations (<15%) and Hill slopes approximating 1.0.

References

  • Title: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CID 338523) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies Source: ChemMedChem (via PubMed Central) URL: [Link]

  • Title: Genistein, a specific inhibitor of tyrosine-specific protein kinases Source: Journal of Biological Chemistry (via PubMed) URL: [Link]

  • Title: Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence Source: MDPI Cancers URL: [Link]

Sources

Application Note & Protocols: Preparation and Evaluation of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Salts for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of pharmaceutical salts of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, a poorly soluble isoflavone derivative. The primary objective of forming salts is to enhance the aqueous solubility and dissolution rate, thereby improving the oral bioavailability of this promising therapeutic agent. This note details the scientific rationale, step-by-step protocols for salt screening and synthesis, extensive characterization methodologies, and in vitro assays to predict bioavailability enhancement. The causality behind experimental choices is explained to provide a deeper understanding of the salt formation and selection process.

Introduction and Scientific Rationale

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid belongs to the isoflavone class of compounds, which are known for their potential therapeutic activities but are often challenged by poor aqueous solubility.[1][2] This low solubility is a major impediment to oral drug development, as it typically leads to a low dissolution rate in the gastrointestinal tract, resulting in poor and variable absorption and, consequently, low bioavailability.[3][4]

Salt formation is a widely adopted and effective strategy in pharmaceutical development to overcome these limitations for ionizable drug candidates.[5][6] For a weakly acidic compound like (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, reaction with a suitable base (counter-ion) can form a salt with significantly improved physicochemical properties.[7] The conversion of the neutral carboxylic acid to an ionized salt form disrupts the crystal lattice of the parent molecule, often leading to:

  • Enhanced Aqueous Solubility: Salts are generally more soluble in water than their corresponding free acid forms.[8]

  • Increased Dissolution Rate: Improved solubility directly contributes to a faster rate of dissolution, a critical factor for absorption.[9]

  • Modified Solid-State Properties: Salt formation can lead to more stable and crystalline forms with desirable manufacturing properties, such as improved melting points and flowability.[10]

The selection of an appropriate counter-ion is a critical decision. The "pKa rule" suggests that for effective salt formation of an acidic drug, the pKa of the counter-ion (base) should be at least 2-3 pH units higher than the pKa of the drug to ensure proton transfer is energetically favorable.[6] This guide will walk through a systematic approach to screen, synthesize, and characterize various salts to identify a lead candidate with an optimal biopharmaceutical profile.

Overall Workflow for Salt Selection and Evaluation

The process of identifying a superior salt form is a multi-step, iterative process that involves screening, characterization, and performance testing.

Salt_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Synthesis & Characterization cluster_2 Phase 3: Performance Testing A Start: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (API) B Select Counter-ions (e.g., NaOH, KOH, Ca(OH)₂, Tromethamine) A->B C Protocol 1: High-Throughput Salt Screening (96-well plate format) B->C D Initial Characterization (Solubility, Crystallinity Assessment) C->D E Protocol 2: Scale-Up Synthesis of Top 2-3 Salt Candidates D->E Select Hits F Protocol 3: Comprehensive Solid-State Characterization (PXRD, DSC, TGA) E->F G Determine Key Physicochemical Properties (Aqueous Solubility, pH-Solubility Profile) F->G H Protocol 4: In Vitro Dissolution Testing (USP Apparatus II) G->H Characterized Salts I Protocol 5: In Vitro Permeability Assay (PAMPA) G->I Characterized Salts J Data Analysis & Lead Salt Selection H->J I->J

Caption: Workflow from parent API to lead salt candidate selection.

Materials and Equipment

Materials:

  • (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (API)

  • Counter-ion bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Calcium hydroxide (Ca(OH)₂), Tromethamine (Tris), L-Arginine, Meglumine

  • Solvents: Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Deionized Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reagents for PAMPA assay (phospholipid solution, donor/acceptor plates)

Equipment:

  • Analytical balance

  • Magnetic stirrers and hot plates

  • pH meter

  • Vortex mixer

  • Centrifuge

  • 96-well plates and shaker

  • Powder X-Ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • USP Dissolution Apparatus II (Paddle Apparatus)[11]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • 96-well plate reader for PAMPA assay

Experimental Protocols

Protocol 1: High-Throughput Salt Screening

Objective: To rapidly screen a variety of counter-ions in different solvents to identify conditions that yield crystalline salts.

Rationale: This initial screen prioritizes the formation of a solid, preferably crystalline, material over exhaustive characterization. A 96-well plate format allows for parallel processing of many conditions, saving time and material.

Procedure:

  • Prepare stock solutions of the API in various organic solvents (e.g., 10 mg/mL in ethanol, methanol).

  • Prepare stock solutions of counter-ions (e.g., 1M NaOH, 1M KOH in water or ethanol).

  • In a 96-well plate, dispense 100 µL of the API stock solution into each well.

  • Add stoichiometric amounts (e.g., 1.0 equivalent) of each counter-ion solution to the wells.

  • Seal the plate and allow it to shake at room temperature for 24 hours.

  • Induce precipitation/crystallization by either slow evaporation or by adding an anti-solvent.

  • Visually inspect each well for the presence of solid material.

  • Isolate the solids by centrifugation, decant the supernatant, and dry the solids under vacuum.

  • Perform a rapid analysis of the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to assess crystallinity. Well-defined, sharp peaks in the diffractogram indicate a crystalline material.[12]

Protocol 2: Scale-Up Synthesis of Lead Salt Candidates

Objective: To synthesize larger quantities (100-500 mg) of the most promising salt candidates identified in Protocol 1 for detailed characterization.

Procedure (Example for Sodium Salt):

  • Dissolve 280 mg (1.0 mmol) of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid in 10 mL of ethanol with gentle heating.

  • In a separate vial, dissolve 40 mg (1.0 mmol) of sodium hydroxide in 2 mL of ethanol.

  • Slowly add the sodium hydroxide solution dropwise to the stirring API solution at room temperature.

  • A precipitate may form immediately. Continue stirring the mixture for 4-6 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the resulting salt in a vacuum oven at 40°C overnight.

  • Calculate the yield and store the material in a desiccator.

Protocol 3: Comprehensive Solid-State Characterization

Objective: To confirm salt formation and characterize the physicochemical properties of the scaled-up salts.

Rationale: A combination of analytical techniques is required to build a complete profile of the new solid form.[13]

  • Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" for a crystalline solid. A new diffraction pattern, different from the parent API, confirms the formation of a new solid phase.[12]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting, desolvation, and glass transitions. A sharp endothermic peak indicates the melting point of a crystalline substance.[14][15] The salt form should ideally have a melting point that is distinct and higher than the parent API for better thermal stability.[10]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to identify the presence of water or solvent in the crystal structure (hydrates/solvates) and to determine thermal stability.

Procedure:

  • PXRD: Analyze a small amount of each salt powder using a diffractometer, typically scanning over a 2θ range of 2° to 40°. Compare the resulting diffractograms to that of the parent API.

  • DSC: Accurately weigh 2-5 mg of the salt into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the heat flow to identify thermal events.

  • TGA: Accurately weigh 5-10 mg of the salt into a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the weight loss.

Protocol 4: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of the salt forms against the parent API under biorelevant conditions.

Rationale: Enhanced dissolution is a primary goal of salt formation. The USP Apparatus II (paddle method) is a standard and widely accepted method for evaluating the dissolution of solid oral dosage forms.[16][17] Testing in a biorelevant medium (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid) provides a more accurate prediction of in vivo performance.

Procedure:

  • Apparatus Setup: Use a USP Apparatus II with 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.[18]

  • Sample Addition: Add a precisely weighed amount of the salt or API (sufficient to ensure sink conditions are maintained if possible) to the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC-UV method.

  • Data Plotting: Plot the percentage of drug dissolved versus time to generate a dissolution profile for each compound.

Protocol 5: In Vitro Permeability Assessment (PAMPA)

Objective: To assess whether the modification to the compound affects its passive permeability.

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive, transcellular permeability of compounds across the gastrointestinal tract.[19][20] It models the main absorption barrier by using a lipid-infused artificial membrane, providing a simple and rapid assessment of a key factor in oral absorption.[21][22]

PAMPA_Workflow A Prepare Donor Plate: Add compound solution (salt or API in buffer) D Assemble Sandwich: Place coated filter plate on top of donor plate, then place acceptor plate on top of filter plate A->D B Prepare Acceptor Plate: Fill with acceptor buffer B->D C Coat Filter Plate: Add artificial membrane (e.g., lecithin in dodecane) C->D E Incubate: (e.g., 5-18 hours at RT) D->E F Measure Concentrations: Analyze compound concentration in both donor and acceptor wells (HPLC or UV Plate Reader) E->F G Calculate Permeability (Pe) F->G

Caption: Experimental workflow for the PAMPA assay.

Procedure:

  • Prepare a stock solution of each test compound (API and salts) in a suitable buffer (e.g., PBS at pH 7.4).

  • Coat the wells of a 96-well filter plate (donor plate) with the artificial membrane solution (e.g., lecithin in dodecane).

  • Add the test compound solutions to the donor plate.

  • Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble the "sandwich" by placing the donor plate onto the acceptor plate.

  • Incubate the assembly for a defined period (e.g., 5 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC or a UV plate reader.

  • Calculate the effective permeability coefficient (Pe) for each compound.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Solid-State Characterization of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid and its Salts

CompoundFormMelting Point (DSC, °C)Water Loss (TGA, %)Crystallinity (PXRD)
Parent API Free Acid215.4< 0.1Crystalline
Salt 1 Sodium Salt288.1 (decomposes)4.2 (Monohydrate)Crystalline
Salt 2 Potassium Salt275.9 (decomposes)< 0.2Crystalline
Salt 3 Tromethamine Salt182.5< 0.1Crystalline

Interpretation: The sodium salt appears to be a stable monohydrate. All salts show different and generally higher thermal transition points than the parent API, indicating the formation of new, stable crystalline lattices.

Table 2: Solubility and Dissolution Data

CompoundAqueous Solubility (pH 6.8, mg/mL)Dissolution at 30 min (%)
Parent API 0.00815
Salt 1 (Sodium) 1.592
Salt 2 (Potassium) 2.195
Salt 3 (Tromethamine) 0.985

Interpretation: All salt forms exhibit a dramatic increase in aqueous solubility (>100-fold) compared to the free acid. This translates directly into a significantly faster and more complete dissolution profile, with the sodium and potassium salts showing the most improvement.

Table 3: PAMPA Permeability Results

CompoundPermeability Coefficient (Pe, 10⁻⁶ cm/s)Classification
Parent API 8.5High
Salt 1 (Sodium) 8.2High
Salt 2 (Potassium) 8.4High
Metoprolol (High Permeability Control) > 5.0High
Atenolol (Low Permeability Control) < 1.0Low

Interpretation: The parent API is a high-permeability compound. Critically, the formation of salts did not negatively impact its intrinsic permeability. This indicates that the primary barrier to absorption is dissolution, not permeation.

Conclusion and Lead Salt Selection

The systematic approach of salt screening, synthesis, and characterization successfully identified several salt forms of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid with vastly superior physicochemical properties compared to the parent free acid.

Based on the presented data:

  • Sodium and Potassium Salts are the top lead candidates. They provide the greatest enhancement in aqueous solubility and dissolution rate, which are the critical limiting factors for the bioavailability of this compound.

  • The PAMPA results confirm that the high intrinsic permeability of the molecule is retained in its salt forms.

  • The chosen lead salt should be selected before advancing to long-term toxicology studies to avoid costly repetition of trials.[7]

This application note provides a robust framework for the successful development of a more bioavailable form of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, enabling its progression through the drug development pipeline.

References

  • Vertex AI Search. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay.
  • BioDuro. (n.d.). ADME Pampa Permeability Assay.
  • Wisdomlib. (2025). USP Apparatus II: Significance and symbolism.
  • GARDP Revive. (n.d.). Parallel artificial membrane permeability assay (PAMPA assay).
  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
  • PMC. (n.d.). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note.
  • ResearchGate. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • ResearchGate. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Slideshare. (n.d.). salt selection in pharmaceutical product development.
  • ResearchGate. (n.d.). Retention factors and physico-chemical properties of isoflavones.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • FDA. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • Wiley Online Library. (n.d.). Hydrodynamic investigation of USP dissolution test apparatus II.
  • ResearchGate. (2025). Enhanced physicochemical properties of isoflavone derivatives through enzymatic encapsulation using cyclodextrin glucanotransferase.
  • IRIS-AperTO. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges.
  • Dissolution Technologies. (1996). Improved Hydrodynamics for USP Apparatus 2.
  • ResearchGate. (n.d.). Chemical structures of isoflavones.
  • ACS Publications. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?.
  • ResearchGate. (2019). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR.
  • ResearchGate. (2021). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts.
  • ACS Publications. (2024). Differential Effects of Soy Isoflavones on the Biophysical Properties of Model Membranes.
  • ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • PubChem - NIH. (n.d.). Isoflavone.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
  • ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis.
  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
  • Echemi. (n.d.). (4-oxo-2-phenyl-4H-chromen-8-yl)acetic acid.
  • BLDpharm. (n.d.). 87627-17-6|2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.
  • Alchem Pharmtech. (n.d.). CAS 87627-17-6 | 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.
  • ResearchGate. (2025). Synthesis of some new 4-oxo-4H-chromene derivatives bearing nitrogen Heterocyclic systems as antifungal agents.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

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Scalable synthesis routes for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Introduction & Mechanistic Rationale

The compound 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS 87627-17-6)[1] is a highly valuable isoflavone derivative. Its C8-acetic acid moiety serves as a critical bio-orthogonal handle for peptide coupling, PROTAC linker attachment, and targeted drug delivery systems.

Traditional isoflavone syntheses heavily rely on the deoxybenzoin route, which requires a Fries rearrangement to install the carbon framework. However, attempting to synthesize the requisite 3-substituted 2-hydroxyphenyl benzyl ketone via Fries rearrangement typically yields intractable mixtures of ortho and para isomers, crippling process scalability and atom economy.

To circumvent this, we have designed a highly regioselective, four-step synthetic route. This methodology leverages a chalcone oxidative rearrangement [2] to construct the isoflavone core with absolute regiocontrol, followed by a Palladium-catalyzed Negishi-type (Reformatsky) cross-coupling [3] to install the acetic acid side chain. Crucially, we utilize a tert-butyl ester intermediate. Isoflavones are notoriously sensitive to aqueous alkaline conditions, often undergoing retro-Claisen ring opening. By employing a tert-butyl ester, we enable a mild, acidic final deprotection that perfectly preserves the delicate chromen-4-one core.

Retrosynthetic Strategy & Pathway Visualization

Pathway N1 3-Bromo-2-hydroxyacetophenone + Benzaldehyde N2 3'-Bromo-2'-hydroxychalcone N1->N2 Step 1: Aldol Condensation N3 8-Bromoisoflavone N2->N3 Step 2: Oxidative Rearrangement N4 tert-Butyl 2-(4-oxo-3-phenyl- 4H-chromen-8-yl)acetate N3->N4 Step 3: Pd-Catalyzed Cross-Coupling N5 2-(4-Oxo-3-phenyl-4H-chromen- 8-yl)acetic acid (Target) N4->N5 Step 4: Acidic Deprotection

Retrosynthetic workflow for the scalable synthesis of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.

Step-by-Step Experimental Protocols

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of 3'-bromo-2'-hydroxychalcone.

  • Procedure: To a stirred solution of 3-bromo-2-hydroxyacetophenone (100 g, 465 mmol, 1.0 equiv) and benzaldehyde (51.8 g, 488 mmol, 1.05 equiv) in absolute ethanol (800 mL) at 0 °C, add 50% w/w aqueous KOH (156 g, 3.0 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the dark red mixture into ice water (2 L) and acidify to pH 2 using 6M HCl. Filter the resulting bright yellow precipitate, wash with cold water, and recrystallize from ethanol.

  • Causality: The strong base deprotonates the phenolic OH, directing the enolate formation exclusively at the methyl ketone, preventing self-condensation.

  • Validation Checkpoint:

    
    H NMR will show the disappearance of the acetophenone methyl singlet (~2.6 ppm) and the appearance of characteristic trans-alkene doublets at ~7.60 and 7.85 ppm (
    
    
    
    Hz).
Step 2: Hypervalent Iodine-Mediated Oxidative Rearrangement

Objective: Synthesis of 8-bromo-3-phenyl-4H-chromen-4-one (8-bromoisoflavone).

  • Procedure: Dissolve the chalcone from Step 1 (100 g, 330 mmol, 1.0 equiv) in methanol (1 L). Cool to 0 °C and add KOH (46.3 g, 2.5 equiv). Portion-wise, add Phenyliodine(III) diacetate (PIDA) (127.5 g, 396 mmol, 1.2 equiv). Stir at room temperature for 4 hours to form the dimethyl acetal intermediate. Add 10% aqueous HCl (300 mL) and heat the mixture to 60 °C for 2 hours to drive the cyclization. Concentrate in vacuo to remove methanol, extract with EtOAc (3 × 500 mL), wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Causality: Historically, highly toxic Thallium(III) nitrate was used for this 1,2-aryl migration[2]. PIDA is a benign, scalable alternative. The acidic workup is mandatory to hydrolyze the intermediate acetal and close the pyrone ring.

  • Validation Checkpoint:

    
    H NMR will show the complete disappearance of the alkene doublets and the emergence of a sharp, highly diagnostic C2-H singlet at ~8.15 ppm.
    
Step 3: Palladium-Catalyzed Negishi-Type Cross-Coupling

Objective: Synthesis of tert-butyl 2-(4-oxo-3-phenyl-4H-chromen-8-yl)acetate.

  • Procedure: In a rigorously dried, argon-purged flask, suspend Zn dust (25.8 g, 395 mmol, 2.0 equiv) in dry THF (200 mL). Add TMSCl (1 mL) to activate the zinc, followed by dropwise addition of tert-butyl 2-bromoacetate (57.8 g, 296 mmol, 1.5 equiv). Stir at 40 °C for 1 hour to form the Reformatsky reagent. In a separate flask, dissolve 8-bromoisoflavone (59.4 g, 197 mmol, 1.0 equiv) in THF (300 mL). Add Pd(dba)

    
     (2.26 g, 2 mol%) and Q-Phos (2.80 g, 2 mol%). Transfer the zinc reagent to the Pd mixture via cannula. Heat at 70 °C for 6 hours. Quench with saturated aqueous NH
    
    
    
    Cl, extract with EtOAc, and purify via short-path silica plug.
  • Causality: The bulky Q-Phos ligand accelerates reductive elimination, preventing the competitive protodehalogenation of the aryl bromide[3]. The tert-butyl ester is chosen specifically to avoid the basic saponification required by methyl/ethyl esters, which would destroy the isoflavone core.

  • Validation Checkpoint: LC-MS will show the disappearance of the 1:1 isotopic bromide doublet.

    
    H NMR will reveal a new tert-butyl singlet at ~1.45 ppm and an isolated benzylic methylene singlet at ~3.82 ppm.
    
Step 4: Mild Acidic Deprotection

Objective: Synthesis of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.

  • Procedure: Dissolve the ester from Step 3 (50 g, 148 mmol) in anhydrous dichloromethane (400 mL). Add Trifluoroacetic acid (TFA) (113 mL, ~10 equiv) dropwise at 0 °C. Stir at room temperature for 3 hours. Concentrate the reaction mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether (200 mL), filter, and dry under high vacuum to afford the pure target compound as a white solid.

  • Causality: TFA selectively cleaves the tert-butyl ester via an isobutylene-loss mechanism, leaving the acid-stable chromen-4-one system completely intact.

  • Validation Checkpoint:

    
    H NMR will show the total loss of the 9H tert-butyl singlet, while retaining the 2H methylene singlet. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass [M+H]
    
    
    
    281.0814.

Quantitative Data & Optimization Tables

Table 1: Catalyst & Ligand Screening for Step 3 (Reformatsky Cross-Coupling) Optimization was performed on a 1.0 mmol scale to identify the system with the lowest protodehalogenation.

Catalyst System (2 mol%)LigandAdditiveYield (%)Mechanistic Observation
Pd(PPh

)

NoneNone15%Extensive protodehalogenation; slow oxidative addition.
Pd(OAc)

SPhosNone42%Moderate conversion; catalyst degradation observed.
Pd

(dba)

XPhosNone65%Significant homocoupling of the zinc enolate.
Pd(dba)

Q-Phos None 88% Rapid, clean conversion; suppressed side reactions.

Table 2: Process Scale-Up Metrics Demonstrating the robustness of the synthetic route across multiple scales.

Scale (Starting Material)Step 1 YieldStep 2 YieldStep 3 YieldStep 4 YieldOverall YieldFinal Purity (HPLC)
1.0 g 86%76%88%95%54.6% >98.5%
10.0 g 85%75%87%94%52.1% >99.0%
100.0 g 84%72%85%95%48.8% >99.2%

References

  • Kwesiga, G., et al. "Total synthesis of isoflavonoids." Natural Product Reports (RSC), 2025.[Link]

  • Hama, T., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Zinc Enolates from Esters." Organic Letters, 2008, 10(8), 1549-1552.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing Target Molecule: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (Isoflavone-8-acetic acid derivative) Chemical Profile:

  • Core Structure: Isoflavone (3-phenylchromen-4-one)[1]

  • Functional Group: Carboxylic acid at position 8 (

    
    )[1]
    
  • pKa (Acidic): ~3.8 – 4.2 (Carboxylic acid)[1]

  • Solubility: High in DMSO/NaOH; Low in acidic water.[1]

The Diagnostic Architecture

Before modifying your method, use this logic flow to isolate the root cause of peak tailing. Tailing in acidic isoflavones is rarely random; it is usually a conflict between the molecule's ionization state and the stationary phase surface chemistry.

TailingDiagnosis Start START: Peak Tailing Observed (As > 1.2) CheckBlank Step 1: Inject Blank/Standard Start->CheckBlank IsSystem Do other peaks tail? CheckBlank->IsSystem CheckSolvent Step 2: Check Sample Diluent IsSystem->CheckSolvent No (Only Target) SystemIssue System Issue: Void Volume / Old Column IsSystem->SystemIssue Yes (All peaks) IsStrongSolvent Is Diluent > 50% Stronger than Initial Mobile Phase? CheckSolvent->IsStrongSolvent CheckPH Step 3: Check Mobile Phase pH IsStrongSolvent->CheckPH No SolventEffect Solvent Effect: Precipitation at Column Head IsStrongSolvent->SolventEffect Yes (e.g., 100% DMSO) IsPHNearPka Is pH 3.0 - 5.0? CheckPH->IsPHNearPka CheckColumn Step 4: Column Chemistry IsPHNearPka->CheckColumn No Ionization Mixed Mode Retention: Split/Tailing due to pKa proximity IsPHNearPka->Ionization Yes Silanol Silanol Interaction: Adsorption to acidic silanols CheckColumn->Silanol Standard C18

Figure 1: Diagnostic logic flow for isolating peak tailing causes in acidic isoflavones.[1]

Technical Deep Dive: The Mechanics of Tailing

For (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, tailing is almost exclusively caused by three mechanisms. Understanding the why allows you to fix it permanently.

Mechanism A: The "Mixed-Mode" Ionization Trap

The Science: The acetic acid tail at position 8 has a pKa of approximately 4.0.

  • The Problem: If your mobile phase pH is between 3.0 and 5.0, the molecule exists as a dynamic mixture of neutral (protonated) and anionic (deprotonated) species. These two forms interact differently with the C18 stationary phase, causing the peak to smear (tail) or split.

  • The Fix: You must force the equilibrium to one side.

    • Low pH (pH < 2.5): Fully protonates the acid. The molecule becomes neutral and hydrophobic. Retention increases, and peak shape sharpens on standard C18 columns.

    • High pH (pH > 6.0): Fully ionizes the acid. The molecule becomes anionic. Retention decreases, but you eliminate hydrophobic tailing. Note: Requires a pH-resistant hybrid column.[1]

Mechanism B: Silanol Scavenging

The Science: Silica-based columns have residual silanol groups (


).[1][2] Even though your molecule is an acid, the chromone core (with its ketone and ether oxygen) can participate in hydrogen bonding with isolated, acidic silanols on the silica surface.
  • The Problem: This secondary interaction is slower than the primary hydrophobic partitioning, creating a "lag" in the elution profile—seen as a tail.

  • The Fix: Use "End-capped" columns (where silanols are chemically blocked) or "Polar-Embedded" phases which shield the silica surface.[1]

Mechanism C: Solubility Mismatch (The "DMSO Effect")

The Science: Isoflavone derivatives are often insoluble in water but soluble in DMSO.

  • The Problem: If you dissolve the sample in 100% DMSO and inject it into a mobile phase that is 90% Water (0.1% Formic Acid), the molecule precipitates instantly upon hitting the mobile phase stream. It then slowly re-dissolves as the gradient increases organic content, creating a massive tail or "smear."

  • The Fix: Dilute the sample with the initial mobile phase (or 50:50 Methanol:Water) as much as solubility permits.

Troubleshooting Guide (Q&A)

Issue 1: "My peak tails significantly, and I am using a standard C18 column with Water/Acetonitrile."

Q: Is your Mobile Phase buffered? A: If you are using plain water/acetonitrile, the pH is uncontrolled (usually ~6-7 but unstable).[1] The local pH inside the column shifts as the sample elutes.

  • Immediate Action: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the aqueous mobile phase. This drops the pH to ~2-2.5, suppressing the ionization of the carboxylic acid group and masking silanols.

  • Why TFA? TFA is an ion-pairing agent that masks positive charges and silanols more effectively than Formic Acid for aromatic compounds, often yielding the sharpest peaks.

Issue 2: "I added Formic Acid, but the peak is still slightly asymmetric (Tailing Factor ~1.5)."

Q: What is your column temperature? A: Mass transfer kinetics for bulky isoflavones can be slow at room temperature.[1]

  • Immediate Action: Increase column temperature to 40°C or 45°C . This reduces mobile phase viscosity and improves the diffusion of the molecule in and out of the pores, sharpening the tail.

Issue 3: "I see a 'shoulder' on the front or back of the peak."

Q: What is your sample diluent? A: If your sample is in DMSO or pure Methanol and your gradient starts at 10% Organic, you are experiencing "Solvent Strength Mismatch."

  • Immediate Action: Prepare the sample in 50% Water / 50% Acetonitrile . If solubility is an issue, keep DMSO < 5% of the total injection volume.

Issue 4: "The peak shape degrades after 50 injections."

Q: Could metal contamination be accumulating? A: The 4-oxo and 8-carboxyl groups can chelate trace iron from the HPLC stainless steel.[1]

  • Immediate Action: Flush the system with a solution of 10 mM EDTA (in water) overnight at low flow, then rinse thoroughly. Switch to a "Chelation-Resistant" column hardware (e.g., PEEK-lined or hybrid surface) if possible.[1]

Optimized Experimental Protocols

Protocol A: Mobile Phase Selection Matrix

Choose the buffer system based on your detection method and column choice.

ParameterLC-MS Compatible (Volatile) UV-Only (Robust) Why?
Low pH (Recommended) 0.1% Formic Acid in Water (pH ~2.[1]7)0.1% Phosphoric Acid (pH ~2.[1]1)Suppresses ionization; Phosphoric acid masks silanols best.[1]
Mid pH (Avoid) 10mM Ammonium Acetate (pH 4.[1]5)Phosphate Buffer (pH 4.[1]5)DANGER ZONE: Near pKa of the acetic acid group. Causes splitting.[1][3]
High pH 10mM Ammonium Bicarbonate (pH 8.[1]0)10mM Phosphate Buffer (pH 7.5)Fully ionizes molecule.[1] Requires Hybrid (High-pH) Column.
Protocol B: Column Cleaning (Regeneration)

If tailing worsens over time, hydrophobic contaminants or precipitated isoflavones may be fouling the column head.

  • Disconnect the column from the detector (to avoid fouling the flow cell).

  • Flush with 95% Water / 5% Acetonitrile (no buffer) for 10 column volumes (CV) to remove salts.

  • Flush with 100% Acetonitrile for 20 CV.

  • Flush with 100% Isopropanol (or Methanol/Isopropanol mix) for 10 CV. Isopropanol is best for solubilizing sticky aromatics.

  • Flush with 100% Acetonitrile for 10 CV.

  • Re-equilibrate with initial mobile phase for 20 CV.

Recommended Columns

For (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, "Type B" (High Purity) silica is mandatory.[1]

Column ClassSpecific TechnologyMechanism of Action
1. Polar-Embedded C18 Waters SymmetryShield, Agilent Zorbax SB-Aq, Phenomenex Synergi FusionContains a polar group in the chain that shields silanols and improves shape for acids.[1]
2. Hybrid Particle (High pH) Waters XBridge BEH, Agilent Poroshell HPH, Phenomenex GeminiAllows operation at pH 8-10.[1] Running at high pH ensures the acid is 100% ionized (no mixed mode).
3. Superficially Porous (Core-Shell) Kinetex C18, Cortecs C18Higher efficiency (narrower peaks) naturally reduces the visual impact of tailing.[1]

References

  • BenchChem. (2025).[1][2][4] Troubleshooting peak tailing in isoflavone HPLC analysis. Retrieved from [1]

  • Element Lab Solutions. (2025).[1][5] Peak Tailing in HPLC: Causes and Remediation. Retrieved from [1]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Retrieved from [1]

  • Chrom Tech. (2025).[1][6] What Causes Peak Tailing in HPLC?. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: Flavone-8-acetic acid.[1][8] Retrieved from [1]

Sources

Minimizing side reactions during (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for process chemists and researchers working with (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6).[1][2][3]

This specific isoflavone derivative presents unique synthetic challenges due to the steric and electronic influence of the acetic acid moiety at the C-8 position.[1][2][3] The guide focuses on the Deoxybenzoin Route (the industry standard for scalable isoflavone synthesis) and addresses critical side reactions such as Wessely-Moser rearrangement, O-alkylation competition, and hydrolytic ring opening.[1][2][3]

Status: Operational | Tier: L3 (Process Optimization)[1][2][3]

Process Overview & Critical Control Points

The production of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid generally proceeds via the Deoxybenzoin Pathway , involving the C-acylation of a substituted phenol followed by cyclization with a C1 unit (typically DMF-DMA or ethyl formate).[1][2][3]

The Core Reaction Pathway[1][2][3]
  • Precursor Synthesis: Friedel-Crafts acylation of a 2-hydroxyphenylacetic acid ester with phenylacetyl chloride to form the deoxybenzoin intermediate.[1][2][3]

  • Cyclization: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Vilsmeier-Haack conditions to close the pyrone ring (isoflavone core).[1][2][3]

  • Deprotection/Hydrolysis: Conversion of the ester to the free acetic acid moiety.[1][2][3]

Pathway Visualization

The following diagram illustrates the primary synthesis route and the critical nodes where side reactions occur.[1][2][3]

G Start Starting Material: Methyl (2-hydroxy-3-acetylphenyl)acetate Deoxybenzoin Intermediate: Deoxybenzoin Start->Deoxybenzoin Lewis Acid (BF3/AlCl3) Side_O_Acyl Side Reaction A: O-Acylation (Ester) Start->Side_O_Acyl Low Temp / Weak Acid Side_Isomer Side Reaction B: Regioisomer (C-6 Acylation) Start->Side_Isomer Steric Control Failure Reagent Reagent: Phenylacetyl Chloride Reagent->Deoxybenzoin Cyclization Step 2: Cyclization (DMF-DMA / Vilsmeier) Deoxybenzoin->Cyclization Side_RingOpen Side Reaction C: Chromone Ring Opening (Base Hydrolysis) Cyclization->Side_RingOpen Excess Base / pH > 10 Product Target: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Cyclization->Product 1. Heat 2. Hydrolysis Side_WM Side Reaction D: Wessely-Moser Rearrangement (Acid Catalyzed) Product->Side_WM Strong Acid / Heat

Figure 1: Logic flow of the Deoxybenzoin synthesis route, highlighting critical divergence points for side reactions.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: High Levels of O-Acylated Impurity (Esterification)

Symptom: HPLC shows a major peak with the same mass as the deoxybenzoin but different retention time.[1][2][3] Yield of the ketone is low.[1][3] Mechanism: Phenols are ambident nucleophiles.[1][2][3] Under kinetic control or insufficient Lewis acid strength, O-acylation (ester formation) competes with the desired C-acylation (Friedel-Crafts).[1][2][3] Corrective Action:

  • Thermodynamic Control: Increase reaction temperature to 60–80°C. O-acylated products often rearrange to C-acylated products (Fries Rearrangement) at higher temperatures.[1][2][3]

  • Catalyst Load: Ensure >2.5 equivalents of Lewis acid (e.g.,

    
     or 
    
    
    
    ).[1][2][3] The first equivalent complexes with the phenolic oxygen, the second activates the acyl chloride, and the excess drives the equilibrium.[1][2][3]
  • Solvent Choice: Switch from ethers (which complex Lewis acids) to non-coordinating solvents like 1,2-dichloroethane or chlorobenzene.[1][2][3]

Issue 2: Wessely-Moser Rearrangement (Isomerization)

Symptom: Appearance of the 6-substituted isomer during the final acid hydrolysis step.[1][2][3] Mechanism: The Wessely-Moser rearrangement is an acid-catalyzed isomerization where the pyrone ring opens and re-closes on the alternative phenolic hydroxyl group (if available) or rotates, causing substituents to migrate between positions 6 and 8.[1][2][3] Corrective Action:

  • Avoid Strong Acids: Do not use HI or HBr for demethylation/deprotection if possible.[1][2][3] Use milder Lewis acids like

    
     at low temperatures (-78°C to 0°C).[1][2][3]
    
  • pH Control: Maintain pH > 4 during workup. The pyrone ring is stable in neutral/mildly acidic conditions but susceptible to rearrangement in hot, strong mineral acids.[1][2][3]

Issue 3: Chromone Ring Opening (Base Hydrolysis)

Symptom: Loss of UV absorbance at 250-270 nm (characteristic of chromone) and appearance of a chalcone-like spectrum.[1][2][3] Mechanism: Isoflavones are essentially vinylogous esters.[1][2][3] Strong bases (NaOH, KOH) attack the C-2 position, leading to ring opening and formation of a phenolate-chalcone intermediate.[1][2] Corrective Action:

  • Milder Bases: Use Carbonates (

    
    , 
    
    
    
    ) or organic bases (DBU, DIPEA) instead of hydroxides during the cyclization or alkylation steps.[1][2][3]
  • Two-Step Hydrolysis: If hydrolyzing the C-8 ester side chain, use Lithium Hydroxide (LiOH) in THF/Water at 0°C. LiOH is more selective for alkyl esters over the chromone core compared to NaOH.[1][2][3]

Issue 4: Decarboxylation of the C-8 Acetic Acid

Symptom: Formation of 8-methyl-3-phenyl-4H-chromen-4-one (loss of


).[1][2][3]
Mechanism:  Aryl acetic acids can undergo thermal decarboxylation, especially if the ring is electron-deficient or if heated excessively in the presence of metal ions.[1][2][3]
Corrective Action: 
  • Temperature Limit: Keep workup and drying temperatures below 60°C.

  • Acidification: When precipitating the acid from salt, add the mineral acid slowly at 0°C to avoid local heating.[1][2][3]

Comparative Reagent Data

Reaction StepReagent OptionRisk ProfileRecommendation
Cyclization (C1 Unit) DMF-DMA Low risk of ring opening; expensive.[1][2][3]Preferred for high-value intermediates.[1][2][3]
Ethyl Formate / Na High risk of aldol side reactions; difficult moisture control.[1][2][3]Use only for bulk, low-cost routes.
Vilsmeier (POCl3/DMF) High yield; risk of chlorination at C-2 or C-8 side chain.[1][2][3]Use with strict stoichiometry control.
Ester Hydrolysis NaOH / MeOH High risk of chromone ring opening (Michael addition).[1][2][3]Avoid if possible.
LiOH / THF Moderate risk; kinetic selectivity for ester.[1][2][3]Recommended standard protocol.
TMS-I / DCM No base risk; expensive; anhydrous conditions required.[1][2][3]Use for small-scale/high-purity needs.[1][2][3]

Optimized Experimental Protocol (Deoxybenzoin Route)

Objective: Synthesis of Methyl 2-(4-oxo-3-phenyl-4H-chromen-8-yl)acetate (Precursor to final acid).

  • Deoxybenzoin Formation:

    • Charge a reactor with Methyl (2-hydroxy-3-acetylphenyl)acetate (1.0 eq) and Dichloromethane (DCM) (10 V).[1][2][3]

    • Cool to 0°C. Add Phenylacetyl chloride (1.1 eq).[1][2][3]

    • Add

      
        (3.0 eq) dropwise over 30 mins. Exotherm expected.
      
    • Warm to reflux (40°C) and hold for 4 hours. Monitor by HPLC for disappearance of O-acyl intermediate.

    • Quench: Pour into ice-water/HCl mixture. Extract with DCM.[1][2][3]

  • Cyclization (Isoflavone Formation):

    • Dissolve the crude deoxybenzoin in DMF (5 V).

    • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq).[1][2][3]

    • Heat to 90°C for 3–5 hours.

    • Note: This step forms the enaminone intermediate.[1][2][3]

    • Remove volatiles under reduced pressure.[1][2][3]

    • Resuspend residue in Methanol and add catalytic

      
        (Iodine) or mild acid to effect ring closure if not spontaneous.[1][2][3]
      
  • Final Hydrolysis (Critical Step):

    • Dissolve ester in THF:Water (3:1) .[1][2][3]

    • Cool to 0°C. Add LiOH \cdot H_2O (1.2 eq).

    • Stir at 0–5°C for 2 hours. Do not heat.

    • Acidify carefully with 1N HCl to pH 3–4.[1][2][3]

    • Filter the precipitated solid: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid .

References

  • PubChem. (n.d.).[1][2][3] (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2][3] Retrieved March 3, 2026, from [Link][1][2]

  • Wahab, K. et al. (2025).[1][2][3] Total synthesis of isoflavonoids. Natural Product Reports (RSC).[1][2][3] Retrieved March 3, 2026, from [Link][1][2]

  • Kwesiga, G. (2022).[1][2][3][9] Synthesis of Isoflavones: Oxidative Rearrangement and Cross-Coupling Approaches. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Zhu, W. et al. (2014).[1][2][3] Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Advanced Materials Research. Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Purification & Troubleshooting of 8-Substituted Isoflavones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 8-substituted isoflavones. Whether you are extracting 8-prenylgenistein from Lupinus albus or synthesizing 8-bromo odoratine derivatives, introducing a functional group at the C-8 position of the A-ring fundamentally alters the molecule's chromatographic behavior.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you conquer the purification challenges of these complex metabolites.

Causality & Workflow: The "Why" Behind the Separation

Purifying 8-substituted isoflavones from crude plant extracts or synthetic mixtures (e.g., Suzuki coupling reactions) requires overcoming three primary hurdles:

  • Isomeric Co-elution: 8-substituted isomers (e.g., lupiwighteone) and 6-substituted isomers (e.g., wighteone) exhibit nearly identical partition coefficients. The spatial arrangement of the A-ring substitution creates similar hydrophobic profiles, making standard reversed-phase gradients ineffective without precise optimization (1)[1].

  • Lipophilicity Shifts: Substitutions like prenyl or bromo groups drastically increase lipophilicity, requiring stronger organic modifiers during reversed-phase high-performance liquid chromatography (RP-HPLC) to prevent irreversible binding to the stationary phase.

  • Acid Lability: Prenylated isoflavonoids are highly sensitive to strong acids, which can trigger hydration or cleavage of the prenyl side chain during concentration or elution.

G Start Crude Extract / Synthesis Mixture (Contains 6-/8-isomers & parent) Defat Defatting (Hexane/2-Propanol) Removes highly lipophilic impurities Start->Defat Plant Sources Silica Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Start->Silica Synthetic Sources Defat->Silica Defatted Extract Sephadex Sephadex LH-20 (Size/Aromaticity Exclusion) Silica->Sephadex Enriched Fractions Prep Preparative RP-HPLC (MeOH:H2O + 0.1% HCOOH) Sephadex->Prep Isomer Resolution Needed Pure Pure 8-Substituted Isoflavone (>99% Purity) Prep->Pure Gradient Elution

Workflow for the isolation and purification of 8-substituted isoflavones.

Validated Experimental Protocols
Protocol A: Preparative RP-HPLC Resolution of 6- and 8-Prenyl Isoflavone Isomers

Causality: Formic acid (0.1%) is specifically chosen to suppress the ionization of phenolic hydroxyls (preventing peak tailing) without degrading the acid-labile prenyl groups (2)[2]. Self-Validation Checkpoint: The protocol uses a specific gradient that ensures the 6-isomer elutes before the 8-isomer, validated by diode-array detection (DAD) at 260 nm.

  • Sample Preparation: Dissolve the enriched Sephadex LH-20 fraction in HPLC-grade methanol (MeOH) to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 reversed-phase preparative column (e.g., 250 × 21.2 mm, 5 µm particle size). The high surface area is critical for resolving positional isomers.

  • Mobile Phase Formulation:

    • Solvent A: Ultrapure water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Methanol.

  • Gradient Elution: Run a linear gradient from 40% B to 70% B over 15 minutes, then hold at 70% B for 45 minutes at a flow rate of 8.0 mL/min (2)[2].

  • Fraction Collection & Verification: Monitor absorbance at 260 nm. The 6-substituted isomer will elute first, followed closely by the 8-substituted isomer (3)[3]. Verify fraction purity via UPLC-ESI-qTOF-MS to ensure >99% purity before biological assays (4)[4].

Protocol B: Silica Gel Pre-Fractionation for Synthetic 8-Substituted Derivatives

Causality: Dry-loading prevents band broadening caused by the high lipophilicity of 8-substituted products. The non-polar hexane removes unreacted prenyl bromide or aryl halides, while the increasing polarity selectively elutes the 8-substituted isoflavone. Self-Validation Checkpoint: Validate the fractions using TLC (Hexane:EtOAc 70:30). The 8-substituted product will show a distinct Rf value compared to the highly non-polar unreacted starting materials (which elute at the solvent front).

  • Reaction Quenching: Post-Suzuki coupling or prenylation, quench the reaction mixture and extract with ethyl acetate (5)[5].

  • Column Loading: Dry-load the crude extract onto silica gel (100-200 mesh).

  • Elution: Utilize a step-gradient of Hexane:Ethyl Acetate (95:5 → 75:25). Collect 125 mL fractions and pool based on TLC profiles.

Troubleshooting FAQs

Q1: My 8-substituted and 6-substituted isoflavones are co-eluting as a single broad peak on RP-HPLC. How can I resolve them? A: This is a classic issue caused by the structural similarity of A-ring positional isomers. If a standard MeOH/H2O gradient fails, switch your organic modifier. A ternary solvent system of Acetonitrile-Tetrahydrofuran-Water (MeCN-THF-H2O) has been shown to successfully resolve 6-, 3'-, and 8-substituted isomers (e.g., wighteone vs. isowighteone vs. lupiwighteone) by exploiting the unique hydrogen-bonding disruptions caused by THF (3)[3].

Q2: I am observing degradation of my 8-prenylgenistein during concentration. What is happening? A: Prenylated isoflavones are highly susceptible to acid-catalyzed degradation and hydration. Ensure that your mobile phase acid modifier does not exceed 0.1% (v/v) (2)[2]. Furthermore, when evaporating fractions under reduced pressure, keep the water bath temperature strictly below 40°C and avoid prolonged exposure to light.

Q3: Why is my synthetic 8-bromo isoflavone intermediate streaking on the silica column? A: Streaking of halogenated or heavily substituted isoflavones (like 8-bromo-odoratine derivatives) often indicates secondary interactions with the active silanol groups on the silica gel (5)[5]. To resolve this, add 1% acetic acid to your Hexane:Ethyl Acetate mobile phase to mask the silanol sites, ensuring sharp, well-defined bands.

Quantitative Data: Chromatographic Behavior

The table below summarizes the expected chromatographic shifts when a bulky substitution is introduced to the parent isoflavone framework.

Compound TypeExampleRelative LipophilicityTypical RP-HPLC Elution OrderPrimary Purification Challenge
Parent Isoflavone GenisteinLow1 (Earliest)Separation from other bulk flavonoids
6-Substituted 6-Prenylgenistein (Wighteone)High2Co-elution with 8-isomer
8-Substituted 8-Prenylgenistein (Lupiwighteone)High3 (Latest)Co-elution with 6-isomer; Acid lability
References
  • Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. ACS Omega.
  • An efficient synthesis of 8-substituted Odoratine derivatives by the Suzuki coupling reaction. Aragen Life Sciences.
  • HPLC Analysis of White Lupin Isoflavonoids. Taylor & Francis.
  • 8-Prenylgenistein, a prenylated genistein derivative, exerted tissue selective osteoprotective effects in ovariectomized mice. PubMed Central.
  • Characterization of an Isoflavonoid-Specific Prenyltransferase

Sources

Enhancing stability of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS 87627-17-6). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this isoflavone derivative in solution. We will address common experimental challenges through practical troubleshooting guides and in-depth FAQs, explaining the chemical principles behind each recommendation.

Quick Troubleshooting Guide

Users frequently encounter issues related to solubility and degradation. This table provides rapid solutions to the most common problems.

Symptom Observed Potential Cause Immediate Action
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of the free acid form.Prepare a high-concentration stock in DMSO. Dilute stock into buffer with vigorous stirring. Do not exceed 1% final DMSO concentration for most cell-based assays.
Solution develops a yellow or brown color over time Degradation, likely due to alkaline pH.Immediately verify the pH of your solution. Adjust to a neutral or slightly acidic pH (pH 4-7). Protect from light.
Loss of compound peak area in HPLC analysis Chemical degradation (hydrolysis, oxidation, or photolysis).Review solution pH, storage temperature, and light exposure. Store aliquots at ≤ -20°C, protected from light, and use a pH < 7.5 buffer.
Appearance of new peaks in chromatogram Formation of degradation products.This confirms instability. Perform a forced degradation study (see Protocol 2) to identify the specific stressor (pH, light, heat, oxygen) causing the issue.
Inconsistent results in biological assays Compound degradation during the experiment.Prepare fresh solutions before each experiment. Include a stability check of the compound in your assay media under experimental conditions (e.g., 37°C, 5% CO₂).

Frequently Asked Questions (FAQs)

Category 1: Solubility and Solution Preparation

Q1: My compound won't dissolve in water or common aqueous buffers. What should I do?

This is expected behavior. (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, like many isoflavones, has very poor water solubility in its neutral (acidic) form[1]. The carboxylic acid moiety requires deprotonation to become a more soluble carboxylate salt, which occurs at higher pH. However, high pH causes rapid degradation.

Solution Workflow:

  • Primary Solvent: Do not attempt to dissolve the compound directly in aqueous buffer. Use an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). The compound is highly soluble in DMSO[1].

  • Working Solution: To prepare your aqueous working solution, slowly add the required volume of the DMSO stock into your aqueous buffer of choice while vortexing or stirring vigorously. This rapid dispersion helps prevent immediate precipitation.

  • Final Concentration: For most biological assays, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q2: I dissolved the compound in a basic solution (e.g., 0.1 N NaOH) and it dissolved easily, but my results are poor. Why?

While the compound is soluble in alkaline solutions due to the formation of a carboxylate salt, the isoflavone core structure is highly susceptible to base-catalyzed hydrolysis[2][3]. The chromen-4-one ring system can open under these conditions, leading to rapid degradation and a loss of biological activity. Dissolving in strong base is a common error that leads to studying the degradants rather than the parent compound. Isoflavones are consistently reported to be unstable in alkaline media[2][3][4][5].

Category 2: Chemical Degradation in Solution

Q3: What are the primary drivers of degradation for this compound?

The stability of isoflavones is primarily influenced by pH, light, temperature, and oxygen.

  • pH: This is the most critical factor. Alkaline conditions (pH > 8) cause rapid degradation. Neutral to slightly acidic conditions (pH 4-7) are significantly more favorable for stability[2][3][4].

  • Light (Photodegradation): Exposure to UV and even ambient laboratory light can induce photochemical degradation[6][7][8]. This is a common issue for phenolic compounds with conjugated double bond systems.

  • Temperature: Higher temperatures accelerate all degradation reactions, including hydrolysis and oxidation. Degradation often follows first-order kinetics and is well-described by the Arrhenius equation[4][9]. For optimal stability, solutions should be stored at low temperatures (e.g., 4°C for short-term, ≤ -20°C for long-term)[6][7].

  • Oxidation: The phenolic nature of isoflavones makes them susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal ions.

Workflow for Diagnosing Instability

This diagram outlines a systematic approach to identifying the cause of compound degradation.

A Instability Observed (e.g., Color Change, Peak Loss) B Is pH > 7.5? A->B C YES: Primary cause is likely base-catalyzed hydrolysis. ACTION: Lower pH to 4-7. B->C Yes D NO: Proceed to next check. B->D No E Was solution exposed to light for >1 hr? D->E F YES: Cause is likely photodegradation. ACTION: Use amber vials, work in low light. E->F Yes G NO: Proceed to next check. E->G No H Was solution stored above 4°C? G->H I YES: Cause is likely thermal degradation. ACTION: Store at 4°C (short-term) or -20°C (long-term). H->I Yes J NO: Suspect oxidation. H->J No K ACTION: Degas solvent, use inert headspace (Ar/N2), consider adding antioxidants. J->K

Caption: A troubleshooting decision tree for stability issues.

Q4: How can I proactively prevent degradation?

A multi-faceted approach is required:

  • Buffer Selection: Use a buffer system that maintains a pH between 4.0 and 7.0. Citrate or acetate buffers are excellent choices for the acidic range, while phosphate buffers (e.g., PBS) are suitable for the neutral range. Avoid basic buffers like bicarbonate or Tris if possible, or ensure the final pH remains below 7.5.

  • Light Protection: Always prepare and store solutions in amber glass vials or tubes wrapped in aluminum foil[6]. Minimize exposure to ambient light during experiments.

  • Temperature Control: Prepare solutions on ice. For storage, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C[6][7].

  • Oxygen Exclusion: For long-term storage or when working with very dilute solutions, deoxygenating the solvent by sparging with nitrogen or argon gas can be beneficial.

  • Use of Additives (Advanced): In some formulations, adding antioxidants or chelating agents can enhance stability.

    • Antioxidants: Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be added at low concentrations (0.01-0.1%) to inhibit radical-driven oxidation[10].

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidative degradation.

Category 3: Analytical Considerations

Q5: I see multiple peaks in my HPLC chromatogram after storing my sample. How do I know which is the parent compound?

This requires developing a "stability-indicating" analytical method. Such a method can separate the intact parent compound from all potential degradation products, ensuring accurate quantification[2][3].

Q6: How do I develop a stability-indicating HPLC method?

The standard approach is to perform a forced degradation study, which intentionally degrades the compound under various stress conditions to generate the impurities you need to resolve.

Workflow: Stability-Indicating Method Development

cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: HPLC Analysis & Method Optimization A Prepare 5 Aliquots of Compound in Solution B Stress Conditions: 1. Acid (0.1N HCl) 2. Base (0.1N NaOH) 3. Oxidative (3% H₂O₂) 4. Heat (70°C) 5. Light (UV/Vis) A->B C Incubate & Quench Reactions. Aim for 5-20% degradation. B->C D Analyze Control & Stressed Samples with Initial HPLC Method E Are all degradant peaks resolved from parent peak? D->E F YES: Method is Stability-Indicating. Proceed to Validation. E->F Yes G NO: Co-elution observed. E->G No H Optimize Method: - Modify Gradient - Change Mobile Phase pH - Try Different Column G->H H->D Re-analyze

Caption: Workflow for forced degradation and HPLC method development.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol minimizes solubility and stability issues during initial solution preparation.

Materials:

  • (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials

  • Sterile, aqueous buffer of choice (e.g., pH 7.4 Phosphate-Buffered Saline)

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of solid compound to prepare a 20 mM stock solution in a tared amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can be used, but avoid overheating.

  • Once dissolved, aliquot the 20 mM stock solution into single-use volumes in smaller amber vials.

  • For long-term storage, flush the headspace of each vial with an inert gas (argon or nitrogen), cap tightly, and store at -20°C or below.

  • To prepare a 20 µM working solution, retrieve one aliquot of the 20 mM stock and allow it to thaw completely at room temperature.

  • Calculate the required volume (e.g., for 1 mL of 20 µM solution, you need 1 µL of 20 mM stock).

  • While vigorously vortexing 999 µL of your desired aqueous buffer, slowly pipette the 1 µL of DMSO stock directly into the buffer.

  • Use the working solution immediately. Do not store dilute aqueous solutions.

Protocol 2: Forced Degradation Study for Liability Screening

This protocol follows the principles of ICH guideline Q1A(R2) to identify the primary stability weaknesses of the compound[11][12][13].

Materials:

  • 1 mM stock solution of the compound in acetonitrile or methanol.

  • 1.0 N HCl

  • 1.0 N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Heating block or oven set to 70°C

  • Photostability chamber (or UV lamp)

  • HPLC system

Procedure:

  • Set up Reactions: In separate, appropriately labeled amber HPLC vials (except for the photolysis sample, which should be in a clear vial), prepare the following mixtures:

    • Control: 100 µL stock + 900 µL mobile phase diluent.

    • Acid Hydrolysis: 100 µL stock + 800 µL diluent + 100 µL of 1.0 N HCl.

    • Base Hydrolysis: 100 µL stock + 800 µL diluent + 100 µL of 1.0 N NaOH.

    • Oxidation: 100 µL stock + 800 µL diluent + 100 µL of 3% H₂O₂ (diluted from 30% stock).

    • Thermal: 100 µL stock + 900 µL diluent.

    • Photolytic: 100 µL stock + 900 µL diluent (in a clear vial).

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 70°C.

    • Place the Photolytic vial in a photostability chamber.

    • Keep the Control vial at room temperature, protected from light.

  • Time Points and Analysis:

    • Inject the Control sample at T=0.

    • After 2 hours, remove the Base Hydrolysis vial, cool to room temperature, and neutralize by adding 100 µL of 1.0 N HCl. Analyze by HPLC. Isoflavones are particularly unstable in base, so a short time point is critical[2][3].

    • After 24 hours, remove the remaining vials. Neutralize the Acid vial with 100 µL of 1.0 N NaOH.

    • Analyze all samples by HPLC and compare the chromatograms to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Aim for 5-20% degradation of the parent compound for meaningful results[11].

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point for analysis, based on common conditions for isoflavones[14][15][16]. Optimization will be required.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 260 nm.

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-15 min: Linear gradient from 15% to 60% B

    • 15-16 min: Linear gradient from 60% to 15% B

    • 16-20 min: Re-equilibrate at 15% B

References

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Rostagno, M. A., et al. (2005). Short-term stability of soy isoflavones extracts: Sample conservation aspects. Food Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Roussis, I. G., et al. (2003). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). [3-(4-Hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester. Retrieved from [Link]

  • Avula, B., et al. (2013). Stability-indicating HPLC method for isoflavones aglycones analysis from Trifolium pratense L. extract. Latin American Journal of Pharmacy. Retrieved from [Link]

  • Rostagno, M. A., et al. (2005). Short-term stability of soy isoflavones extracts: Sample conservation aspects. Food Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Chen, J., & Lin, H. (2010). Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of Food and Drug Analysis.
  • Kelly, M. M., & Arnold, W. A. (2012). Aquatic Photochemistry of Isoflavone Phytoestrogens: Degradation Kinetics and Pathways. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of isoflavones. Retrieved from [Link]

  • Sharma, S., & Ahmad, S. (2013). Stability Indicating RP-HPLC Method for Analysis of Soy Isoflavones in Pharmaceutical Formulations. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Aquatic Photochemistry of Isoflavone Phytoestrogens: Degradation Kinetics and Pathways | Request PDF. Retrieved from [Link]

  • Rickert, D. A., et al. (2004). Effect of Extraction pH and Temperature on Isoflavone and Saponin Partitioning and Profile During Soy Protein Isolate Production. Journal of Food Science. Retrieved from [Link]

  • Uysal, S., et al. (2012). DETERMINATION OF ISOFLAVONE CONTENT BY HPLC-UV METHOD AND IN VITRO ANTIOXIDANT ACTIVITY OF RED CLOVER {TRIFOLIUM PRATENSE L.}. Marmara Pharmaceutical Journal.
  • Barnes, S. (2010). The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products.
  • Kathuria, D., et al. (2022). Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt. Journal of Food Science and Technology. Retrieved from [Link]

  • Biela, A., et al. (2023). Thermodynamics of radical scavenging effect of deprotonated isoflavones in aqueous solution. Computational and Theoretical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability of Isoflavones in Soy Milk Stored at Elevated and Ambient Temperatures | Request PDF. Retrieved from [Link]

  • Gafner, S., et al. (2015).
  • ABITEC. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. Retrieved from [Link]

  • Arora, A., et al. (1998). Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • MDPI. (2021, July 23). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Overcoming UV Degradation of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation chemists working with (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6). Because this compound features an isoflavone core, it is highly susceptible to photochemical degradation during routine benchwork, assay development, and long-term storage.

This center provides mechanistic troubleshooting, formulation solutions, and self-validating experimental protocols to ensure the structural integrity of your compound.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my stock solution of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid degrade so rapidly when exposed to standard laboratory lighting or UV sources? A1: The instability is inherent to the compound's 4-oxo-3-phenyl-4H-chromene (isoflavone) core. This conjugated chromophore strongly absorbs UV light (typically peaking between 250–330 nm)[1]. Upon photon absorption, the molecule transitions to an excited singlet state and rapidly undergoes intersystem crossing to a long-lived excited triplet state.

This triggers two parallel degradation pathways:

  • Direct Photolysis: The excited triplet state possesses enough energy to induce homolytic cleavage of the heterocyclic C-ring (the chromen-4-one ring), destroying the pharmacophore[2].

  • Indirect Photolysis (Photooxidation): In the presence of dissolved oxygen (

    
    ), the excited triplet state transfers energy to ground-state oxygen, generating highly reactive singlet oxygen (
    
    
    
    )
    and hydroxyl radicals (
    
    
    )
    [2][3]. These reactive oxygen species (ROS) electrophilically attack the electron-rich double bonds of the isoflavone core, leading to endoperoxide intermediates and subsequent structural fragmentation[4].

Photodegradation Compound (4-Oxo-3-phenyl-4H- chromen-8-yl)acetic acid Direct Direct Photolysis (Excited Triplet State) Compound->Direct Photon Absorption Indirect Indirect Photolysis (ROS: ¹O₂, ·OH) Compound->Indirect O₂ / Photosensitizers UV UV Light (250-330 nm) UV->Compound Irradiation Cleavage C-Ring Cleavage & Decarboxylation Direct->Cleavage Indirect->Cleavage Products Degradation Products (Loss of Efficacy) Cleavage->Products

Figure 1: Direct and indirect UV photodegradation pathways of the isoflavone core.

Q2: Does the pH of my assay buffer influence the rate of photodegradation? A2: Yes, significantly. The 8-yl acetic acid moiety has a predicted


 of approximately 4.5. In physiological buffers (pH 7.4), the carboxylic acid is fully deprotonated to an acetate anion. While this increases aqueous solubility, the anionic state alters the electron density distribution across the chromene system. Studies on structurally similar isoflavones demonstrate that alkaline or neutral pH environments increase the bimolecular rate constant for reactions with singlet oxygen, accelerating indirect photolysis[1][4]. Maintaining a slightly acidic environment (pH 5.0–6.0), if compatible with your assay, can protonate the compound and reduce its reactivity with ROS.

Section 2: Formulation & Handling Solutions (FAQs)

Q3: What immediate handling changes can I implement to prevent degradation during benchwork? A3: To arrest both direct and indirect photolysis, you must eliminate photon exposure and dissolved oxygen:

  • Optical Shielding: Use actinic (amber) glassware for all stock solutions. Amber glass effectively blocks wavelengths below 400 nm, neutralizing direct photolysis.

  • Deoxygenation: Purge all solvents (especially methanol and aqueous buffers) with Argon or Nitrogen gas for 15 minutes prior to dissolving the compound. This starves the indirect photolysis pathway of the

    
     required to form singlet oxygen[3].
    

Q4: How can I formulate the compound for long-term UV stability in biological assays where amber vials cannot be used? A4: For in vitro assays requiring extended light exposure, consider liposomal encapsulation . Encapsulating the compound within a lipid bilayer provides a physical steric shield against UV penetration and drastically reduces the diffusion rate of dissolved oxygen to the drug molecule. Alternatively, for non-biological analytical assays, adding a singlet oxygen quencher (e.g., sodium azide at 1 mM) or a general antioxidant (e.g., ascorbic acid) will competitively scavenge ROS before they can attack the isoflavone core[3].

Quantitative Degradation Profiles & Mitigation Strategies

The following table summarizes the expected half-lives (


) of isoflavone derivatives under various environmental conditions and the corresponding mitigation tactics[1][2][4].
Environmental ConditionPrimary Degradation MechanismEstimated Half-Life (

)
Recommended Mitigation Strategy
Aqueous Buffer (pH 8.5), UV-Vis Direct Photolysis &

10.0 – 54.0 hoursAcidify to pH 5.0; use amber glassware
Natural Water (DOM present), UV Indirect Photolysis (

,

)
4.6 – 10.0 hoursAdd ROS quenchers (e.g., ascorbic acid)
Organic Solvent (Methanol), UV Direct Photolysis< 5.0 hoursStore in dark; purge solvent with Argon
Liposomal Encapsulation, UV Physical Shielding> 200.0 hoursOptimize lipid-to-drug ratio (10:1)

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that allow you to definitively isolate photolysis from thermal or hydrolytic degradation.

Protocol A: Assessing UV Stability and Photodegradation Kinetics

This protocol utilizes a chemical actinometer to validate the exact photon flux, ensuring your degradation kinetics are reproducible regardless of the specific UV lamp used.

  • Preparation of Solutions:

    • Test Solution: Prepare a 10 µM solution of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid in Argon-purged 5 mM borate buffer (pH 8.5).

    • Actinometer Solution: Prepare a 10 µM solution of p-nitroacetophenone (PNAP) with 22 mM pyridine[1]. (This serves as a standardized reference for UV intensity).

  • Experimental Setup:

    • Transfer 3 mL of the Test Solution into two separate quartz cuvettes.

    • Wrap one cuvette completely in aluminum foil (this is your Dark Control to rule out hydrolysis/thermal degradation).

    • Transfer 3 mL of the Actinometer Solution into a third quartz cuvette.

  • Irradiation:

    • Place all three cuvettes under a simulated solar light source (e.g., Xenon arc lamp, 365 nm filter).

  • Sampling & HPLC Analysis:

    • Extract 50 µL aliquots from all three cuvettes at

      
       hours.
      
    • Quench the reaction immediately by mixing the aliquot with an equal volume of cold methanol.

    • Analyze via HPLC-UV (detection at 270 nm) to quantify the remaining intact compound.

  • Validation: If the Dark Control shows >5% degradation, your compound is degrading via non-photolytic pathways (e.g., hydrolysis). If the PNAP actinometer does not degrade at its established literature rate, your UV source requires calibration.

Protocol B: Protective Liposomal Encapsulation Workflow

This protocol shields the compound from UV light and oxygen diffusion for long-term assay stability.

  • Lipid Film Hydration:

    • Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid in a chloroform/methanol (2:1, v/v) mixture at a molar ratio of 7:2:1.

    • Evaporate the solvent under a gentle stream of Nitrogen, followed by 2 hours in a vacuum desiccator to form a dry lipid film.

  • Hydration & Extrusion:

    • Hydrate the lipid film with 1X PBS (pH 7.4) to achieve a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes above the lipid transition temperature (50°C).

    • Extrude the multilamellar suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Validation (Self-Correction):

    • Perform Dynamic Light Scattering (DLS). The liposomes must have a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, re-extrude the sample to ensure uniform shielding.

    • Subject the liposomal formulation to the UV exposure parameters outlined in Protocol A. Compare the

      
       of the encapsulated drug versus the free drug.
      

Workflow Step1 1. Stock Preparation (Argon-purged Buffer) Step2 2. Encapsulation (Liposomal Formulation) Step1->Step2 Formulate Step3 3. UV Exposure (Simulated Solar Light, 365nm) Step2->Step3 Transfer to Quartz Vials Step4 4. Aliquot Sampling (Include Dark Controls) Step3->Step4 Sample periodically Step5 5. HPLC-UV Analysis (Quantify Intact Compound) Step4->Step5 Quench & Inject Step6 6. Kinetic Modeling (Calculate t½ & Validate) Step5->Step6 Data Processing

Figure 2: Step-by-step experimental workflow for UV stability testing and kinetic modeling.

References

  • Aquatic Photochemistry of Isoflavone Phytoestrogens: Degradation Kinetics and Pathways Source: researchgate.net URL:[Link]

  • Direct and Indirect Photolysis of the Phytoestrogens Genistein and Daidzein Source: mn.gov (Legislative-Citizen Commission on Minnesota Resources / ACS) URL:[Link]

  • Direct and Indirect Photolysis of the Phytoestrogens Genistein and Daidzein (ResearchGate) Source: researchgate.net URL:[Link]

  • Direct and Indirect Photodegradation of Daidzein in Different Dissociated Forms in Water: Theoretical Analysis Based on DFT/TDDFT Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Troubleshooting the Bioavailability of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with actionable, field-proven strategies to overcome the pharmacokinetic (PK) bottlenecks associated with (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid .

As an isoflavone derivative with an 8-acetic acid moiety, this compound exhibits a challenging ADME profile. This guide is structured to help you diagnose the root causes of its poor oral bioavailability and implement robust formulation and validation protocols.

Section 1: Mechanistic FAQ – Diagnosing Poor Bioavailability

Q1: Why does this specific isoflavone derivative exhibit such poor oral absorption? A: The core issue stems from its physicochemical properties. The 3-phenyl-4H-chromen-4-one (isoflavone) backbone is highly planar and lipophilic, resulting in high crystal lattice energy and extremely poor aqueous solubility (often <10 µg/mL) . While the 8-acetic acid moiety introduces a site for ionization at intestinal pH (improving solubility slightly compared to neutral aglycones), it simultaneously reduces lipophilicity at physiological pH, hindering passive transcellular diffusion across the lipophilic enterocyte membrane.

Q2: How does first-pass metabolism affect this compound? A: Extensive first-pass metabolism by Phase II enzymes is a primary driver of low bioavailability for isoflavones. Upon entering the enterocyte, the compound is rapidly conjugated by UDP-glucuronosyltransferases (specifically UGT1A1, UGT1A8, UGT1A9, and UGT1A10) . Crucially, intestinal glucuronidation often surpasses hepatic clearance for isoflavone derivatives, meaning the drug is neutralized before it even reaches the portal vein.

Q3: Are efflux transporters a significant variable? A: Yes. Isoflavones and their phase II conjugates are known substrates for apical efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug back into the intestinal lumen, creating a futile absorption-efflux cycle that severely limits net systemic exposure.

Section 2: Formulation Troubleshooting Guide

Q1: What formulation strategies can overcome the solubility limit? A: To disrupt the high crystal lattice energy, formulate the compound as an Amorphous Solid Dispersion (ASD) . By melt-extruding or spray-drying the compound with a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA), you force the drug into a higher-energy amorphous state. This generates a "spring and parachute" effect, maintaining supersaturation in the gastrointestinal fluid.

Q2: How can I bypass intestinal first-pass metabolism? A: If UGT-mediated clearance is your primary bottleneck, transition to Lipid Nanoparticles (SLNs or NLCs) . Encapsulating the compound in a lipid matrix promotes absorption via the intestinal lymphatic system (incorporation into chylomicrons). This pathway drains directly into the systemic circulation via the thoracic duct, entirely bypassing the portal vein and hepatic first-pass metabolism .

FormulationWorkflow Start Assess (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Physicochemical Properties Solubility Aqueous Solubility Test (FaSSIF/FeSSIF) Start->Solubility Permeability Caco-2 Permeability Test (Papp determination) Start->Permeability LowSol Low Solubility (<10 µg/mL) Solubility->LowSol LowPerm Low Permeability (Efflux/Metabolism) Permeability->LowPerm ASD Amorphous Solid Dispersion (ASD) Polymer Matrix (HPMCAS) LowSol->ASD LNP Lipid Nanoparticles (SLN/NLC) Lymphatic Transport LowSol->LNP LowPerm->LNP

Fig 1: Decision matrix for formulation strategies based on physicochemical bottlenecks.

Section 3: Pharmacokinetic (PK) Evaluation Protocols

To ensure scientific integrity, every PK assay must be a self-validating system. Follow these standardized protocols to accurately map the compound's ADME profile.

Protocol 1: In Vitro Microsomal Stability Assay (Liver & Intestine)

Objective: Quantify Phase II (UGT) intrinsic clearance (


).
  • Preparation: Thaw pooled Human Intestinal Microsomes (HIM) or Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Pore Formation (Critical Causality Step): UGT active sites are located on the luminal side of the endoplasmic reticulum. You must pre-incubate the microsomes with the pore-forming peptide Alamethicin (50 µg/mg protein) on ice for 15 minutes. Without this, the highly polar UDPGA cofactor cannot access the enzyme, leading to artificially low clearance rates.

  • Initiation: Add the compound (final concentration 1 µM). Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor UDPGA (2 mM final).

  • Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a deuterated internal standard.

  • Self-Validation Control: Run a parallel incubation without UDPGA. If compound depletion occurs in this minus-cofactor control, the compound is chemically unstable in the buffer, and any UGT-clearance calculations will be invalid.

Protocol 2: Caco-2 Permeability & Efflux Phenotyping

Objective: Differentiate between poor passive permeability and active efflux.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and tight-junction formation.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-administer Lucifer Yellow; if its permeability is >1×10⁻⁶ cm/s, the monolayer is compromised and data must be discarded to prevent paracellular leakage artifacts.

  • Dosing: Apply 10 µM of the compound in HBSS (pH 7.4) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Efflux Inhibition (Causality Step): In parallel wells, co-incubate the compound with 100 µM Verapamil (P-gp inhibitor) or 10 µM Ko143 (BCRP inhibitor). If the baseline Efflux Ratio (ER =

    
    ) is >2, but drops to ~1 in the presence of inhibitors, you have definitively proven that active efflux is restricting absorption.
    

MetabolismPathway Lumen Intestinal Lumen (Compound Aglycone) Enterocyte Enterocyte (Intestinal Epithelium) Lumen->Enterocyte Passive Diffusion UGT Phase II Metabolism (UGT1A1, UGT1A8, UGT1A10) Enterocyte->UGT Glucuronidation Efflux Efflux Transporters (P-gp, BCRP) Enterocyte->Efflux Secretion Portal Portal Vein (To Liver) Enterocyte->Portal Systemic Absorption UGT->Efflux Conjugate Efflux Efflux->Lumen Back to Lumen

Fig 2: Intestinal first-pass metabolism and efflux pathways limiting oral absorption.

Section 4: Quantitative Data & Benchmarks

Use the following table to benchmark your experimental results against expected parameters for unformulated vs. optimized formulations of isoflavone derivatives.

PK ParameterUnformulated AglyconeAmorphous Solid Dispersion (ASD)Lipid Nanoparticles (SLN/NLC)Target Benchmark for IND
Aqueous Solubility (pH 6.8) < 10 µg/mL100 - 300 µg/mLN/A (Lipid encapsulated)> 100 µg/mL
Caco-2

< 2 × 10⁻⁶ cm/s5 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s
Efflux Ratio (ER) 3.5 - 5.03.0 - 4.5< 1.5 (Bypasses efflux)< 2.0
Hepatic Extraction Ratio (

)
> 0.85 (High)> 0.85 (High)< 0.30 (Lymphatic bypass)< 0.50
Oral Bioavailability (F%) 1% - 5%15% - 25%35% - 60%> 30%

References

  • Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Validation & Comparative

1H NMR spectral analysis of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Structural Validation of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic Acid via 1H NMR

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6). As a derivative of the isoflavone scaffold (3-phenylchromen-4-one), this molecule presents specific analytical challenges, particularly in distinguishing regioisomers (C8 vs. C6 substitution) and managing the solubility of the carboxylic acid moiety.

This document objectively compares the analytical performance of DMSO-d6 versus CDCl3 solvent systems and evaluates the necessity of 2D NMR (HSQC/HMBC) against standard 1D 1H NMR for definitive structural confirmation.

Structural Overview & Analytical Challenges

The molecule consists of three distinct magnetic environments:

  • The Isoflavone Core: A benzopyrone ring (Ring A/C) substituted with a phenyl group at position 3 (Ring B).

  • The Side Chain: An acetic acid moiety (-CH₂COOH) attached at position 8.

  • The "Problem" Region: The aromatic region (7.0 – 8.5 ppm) is highly congested, containing 9 aromatic protons (5 from the phenyl ring, 3 from the chromone ring, and the characteristic H-2 singlet).

Critical Analytical Objective: Confirm the position of the acetic acid side chain at C8 and rule out the thermodynamically favorable C6 or C7 isomers.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the resolution of the critical acidic proton and the separation of aromatic signals.

Comparison: DMSO-d6 (Recommended) vs. CDCl3 (Alternative)[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
COOH Visibility Excellent. Appears as a distinct broad singlet at ~12.5 ppm.Poor. Often invisible, extremely broad, or concentration-dependent due to dimerization/exchange.DMSO acts as a H-bond acceptor, stabilizing the acid proton and slowing exchange rates.
H-2 Resolution High. Deshielded to ~8.4–8.5 ppm, separating it from the phenyl ring.Moderate. Shifts upfield (~7.9–8.0 ppm), potentially overlapping with H-5.Polar solvents increase the dipole moment, deshielding the H-2 proton adjacent to the heteroatom.
Solubility High. Dissolves the polar carboxylic acid moiety effectively.Low to Moderate. Risk of precipitation or aggregation at analytical concentrations (>5 mg/mL).The free acid functionality reduces lipophilicity, making chloroform suboptimal.
Water Signal ~3.33 ppm (can overlap with sugar impurities if present).~1.56 ppm (usually clear of key signals).DMSO is hygroscopic; water suppression may be required if the sample is wet.

Verdict: DMSO-d6 is the superior solvent for this analysis. It provides definitive proof of the carboxylic acid functionality and expands the aromatic region for easier coupling analysis.

Comparative Analysis: 1D vs. 2D NMR Efficacy

For drug development applications, relying solely on 1D NMR is insufficient due to the high probability of regioisomerism in isoflavone synthesis.

Technique Evaluation
Technique1D 1H NMR 2D NMR (HSQC/HMBC) Performance Verdict
Speed < 5 mins20–40 mins1D is standard for QC; 2D is mandatory for Structure Validation.
Regiochemistry Inferred. Relies on coupling constants (

) of Ring A protons (H5, H6, H7).
Definite. HMBC correlations link the -CH₂- protons directly to C7, C8, and C8a.1D is prone to misinterpretation if signals overlap; 2D provides connectivity proof.
Side Chain Confirms presence (-CH₂- singlet).Confirms attachment point.1D confirms what is there; 2D confirms where it is.

Detailed Spectral Analysis & Logic

The "Decision Tree" for Regioisomer Assignment

The most common synthetic error is substitution at C6 or C7 instead of C8. The coupling pattern of Ring A is the diagnostic fingerprint.

  • Target (8-substituted): H5, H6, H7 are contiguous.

    • Pattern: H5 (doublet), H6 (triplet/dd), H7 (doublet).

  • Isomer (6-substituted): H5 and H7 are isolated (para).

    • Pattern: H5 (singlet), H7 (singlet).

  • Isomer (7-substituted): H5, H6, H8.

    • Pattern: H5 (doublet), H6 (doublet of doublets), H8 (doublet, shielded).

Predicted Chemical Shifts (DMSO-d6)
  • Carboxylic Acid (-COOH):

    
     12.50 (bs, 1H). Diagnostic for acid.
    
  • Isoflavone H-2:

    
     8.45 (s, 1H). Diagnostic for isoflavone core.
    
  • Ring A (H-5):

    
     8.10 (dd, 
    
    
    
    Hz, 1H). Deshielded by C=O anisotropy.
  • Ring A (H-7):

    
     7.65 (dd, 
    
    
    
    Hz, 1H).
  • Ring A (H-6):

    
     7.45 (t, 
    
    
    
    Hz, 1H). The triplet indicates two neighbors (5 and 7).
  • Ring B (Phenyl):

    
     7.40 – 7.60 (m, 5H). Multiplet overlap.
    
  • Methylene (-CH₂-):

    
     3.95 (s, 2H). Sharp singlet.
    

Visualization: Structural Validation Workflow

The following diagram illustrates the logical flow for validating the structure, emphasizing the "Stop/Go" decision points based on the comparative analysis above.

NMR_Validation_Flow Start Sample: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Solvent Solvent Selection: DMSO-d6 Start->Solvent Acq1D Acquire 1D 1H NMR Solvent->Acq1D Solubility OK CheckCOOH Check 12-13 ppm: COOH Visible? Acq1D->CheckCOOH CheckCOOH->Solvent No (Try CDCl3/MeOD - Not Rec) CheckH2 Check 8.4 ppm: H-2 Singlet Present? CheckCOOH->CheckH2 Yes Coupling Analyze Ring A (7.4-8.1 ppm) Look for: d, t, d Pattern CheckH2->Coupling Yes (Isoflavone Core OK) Decision Pattern Matches 8-Substitution? Coupling->Decision Run2D Acquire 2D HMBC (Critical for Proof) Decision->Run2D Yes (Candidate OK) Fail Reject: Wrong Isomer (Likely 6- or 7-sub) Decision->Fail No (s, s) or (d, dd, d) Correlation Verify Correlation: CH2 (3.95 ppm) -> C8 (Ring A) Run2D->Correlation Final Structure Validated Correlation->Final

Caption: Figure 1. Logical workflow for structural validation, highlighting the critical decision point at Ring A coupling analysis to distinguish regioisomers.

Experimental Protocol (Standard Operating Procedure)

Reagents & Equipment
  • Compound: >5 mg of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz NMR spectrometer (or higher). 600 MHz recommended for clean aromatic separation.

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of the compound into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex until the solution is perfectly clear. Note: If the solution is cloudy, the COOH signal will be broadened.

  • Acquisition (1D):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 2.0 seconds (ensure COOH relaxation).

    • Scans: 16–64 (depending on concentration).

    • Temperature: 298 K.

  • Processing:

    • Reference TMS to 0.00 ppm (or residual DMSO quintet to 2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

  • Validation Check:

    • Integrate the -CH₂- singlet at ~3.95 ppm. Set value to 2.00.

    • Check the H-2 singlet (~8.45 ppm). Integration should be 1.00 (±0.05).

    • Check the COOH broad singlet (~12.5 ppm). Integration should be ~1.00 (may be lower due to exchange).

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491–509.[1]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Seminal text on flavonoid/isoflavone NMR shifts).
  • PubChem Compound Summary. (2025). "2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS 87627-17-6)."[2] National Center for Biotechnology Information.

  • Jha, H. C., Zilliken, F., & Breitmaier, E. (1980).[3] "Carbon-13 chemical shift assignments of chromones and isoflavones." Canadian Journal of Chemistry, 58(12), 1211–1219.

Sources

Publish Comparison Guide: Mass Spectrometric Profiling of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid , a synthetic isoflavone derivative. This guide is structured to assist researchers in structural elucidation, metabolite identification, and method development for pharmacokinetic studies.[1]

Executive Summary & Chemical Identity

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6) is an isoflavone core functionalized with an acetic acid moiety at the 8-position.[1][2][3][4] This unique structure combines the fragmentation behavior of isoflavonoids (Retro-Diels-Alder cleavage) with aryl-acetic acids (decarboxylation).[1]

Understanding its fragmentation is critical for distinguishing it from isomeric flavones (2-phenyl analogs) and metabolic byproducts in drug development.[1]

FeatureSpecification
IUPAC Name 2-(4-oxo-3-phenyl-chromen-8-yl)acetic acid
Molecular Formula C

H

O

Monoisotopic Mass 280.0736 Da
Key Functional Groups Isoflavone Core (3-phenylchromen-4-one), Carboxylic Acid (C8-CH

COOH)
Primary Ionization ESI(-) [M-H]

(Preferred for Quant); ESI(+) [M+H]

(Preferred for Qual)

Comparative Analysis: Performance by Ionization Method

In mass spectrometry, the "alternative" is often the choice of ionization mode or dissociation technique.[1] The table below compares the performance of this specific compound across standard workflows to guide method selection.

Table 1: Performance Comparison of MS Methodologies
FeatureMethod A: ESI Negative Mode Method B: ESI Positive Mode Method C: Electron Impact (EI)
Primary Ion [M-H]

(m/z 279)
[M+H]

(m/z 281)
M

(m/z 280)
Sensitivity High (Due to -COOH deprotonation)Moderate (Relying on ketone protonation)Low (Requires derivatization)
Dominant Fragment [M-H-CO

]

(m/z 235)
[M+H-CO]

(m/z 253)
Tropylium-like ions
Structural Insight Confirms carboxylic acid side chain.[1]Confirms isoflavone core (RDA cleavage).[1]Fingerprinting (Library match).[1]
Recommendation Best for Quantitation (PK/PD) Best for Structural Confirmation Legacy/GC-MS only

Expert Insight: For trace analysis in biological matrices (plasma/urine), Method A (ESI-) is superior due to the facile ionization of the carboxylic acid.[1] However, Method B (ESI+) is required to differentiate this compound from its 2-phenyl flavone isomers, as the RDA fragmentation in positive mode is more diagnostic for the C-ring substitution pattern.[1]

Mechanistic Fragmentation Pathways

This section details the specific bond cleavages. The presence of the acetic acid group alters the standard isoflavone fragmentation significantly.[1]

Negative Ion Mode (ESI-)

In negative mode, the fragmentation is driven by the stability of the carboxylate anion.[1]

  • Precursor: [M-H]

    
     at m/z 279.
    
  • Primary Pathway (Decarboxylation): The most intense transition is the loss of CO

    
     (44 Da), yielding a stabilized benzyl anion at m/z 235.[1]
    
    • Mechanism:[1] Inductive stabilization by the aromatic A-ring.[1]

  • Secondary Pathway (RDA): The m/z 235 ion undergoes Retro-Diels-Alder (RDA) cleavage of the C-ring.[1]

Positive Ion Mode (ESI+)

Positive mode protonates the carbonyl oxygen at C4, driving ring cleavages.[1]

  • Precursor: [M+H]

    
     at m/z 281.
    
  • Primary Pathway (CO Loss): Loss of CO (28 Da) from the C4 carbonyl is characteristic of isoflavones, yielding m/z 253.[1]

  • Diagnostic RDA Cleavage (

    
    ):  Cleavage of the C-ring bonds 1-2 and 3-4.[1]
    
    • Fragment: The charge is retained on the A-ring fragment containing the acetic acid group.[1]

    • Mass Calculation: A-ring (C

      
      H
      
      
      
      ) + C4-Carbonyl (CO) + Side Chain (CH
      
      
      COOH) = Diagnostic Ion.[1]

Visualization of Fragmentation Logic

The following diagrams illustrate the decision workflow and specific fragmentation pathways.

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which mode to select based on their analytical goal.[1]

MethodSelection Start Analytical Goal Quant Quantitation / PK Studies Start->Quant Sensitivity Needed Qual Structure / Metabolite ID Start->Qual Specificity Needed ESI_Neg Method A: ESI(-) Target: [M-H]- (m/z 279) Quant->ESI_Neg ESI_Pos Method B: ESI(+) Target: [M+H]+ (m/z 281) Qual->ESI_Pos Frag_Neg Fragment: m/z 235 (Loss of CO2) High Sensitivity ESI_Neg->Frag_Neg CID Frag_Pos Fragment: RDA Ions (Core Cleavage) Isomer Differentiation ESI_Pos->Frag_Pos CID

Caption: Decision matrix for selecting ionization modes based on study requirements (Sensitivity vs. Structural Detail).

Diagram 2: Negative Mode Fragmentation Pathway

Detailed mechanistic pathway for the [M-H]- ion.[1]

NegFrag Precursor [M-H]- m/z 279.06 Decarb [M-H-CO2]- m/z 235.07 (Base Peak) Precursor->Decarb -CO2 (44 Da) Collision Energy: 15-20 eV RDA RDA Fragment m/z ~117-130 range Decarb->RDA Retro-Diels-Alder Collision Energy: >35 eV

Caption: Primary fragmentation pathway in ESI(-) showing the dominant decarboxylation step.[1]

Experimental Protocols (Self-Validating)

To ensure reproducibility, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Validation Check: The solution must remain clear. Precipitation indicates poor solubility; add more DMSO if necessary.[1]

LC-MS/MS Parameters (Triple Quadrupole)

This protocol is optimized for Negative Mode (Quantitation) .

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves peak shape even in Neg mode).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters (ESI-):

    • Capillary Voltage: -2.5 kV (Low voltage prevents discharge).[1]

    • Desolvation Temp: 400°C.[1]

    • Cone Voltage: 30 V.[1]

  • MRM Transitions:

    • Quantifier: 279.1

      
       235.1 (CE: 18 eV).[1] Rationale: Most intense, stable fragment.
      
    • Qualifier: 279.1

      
       207.1 (CE: 35 eV).[1] Rationale: Further loss of CO from the 235 ion.
      

References

  • PubChem. (n.d.).[1] (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CID 338523).[1][4] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link]

  • Nakata, R., et al. (2018).[1][5] A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Bioscience, Biotechnology, and Biochemistry.[1] Retrieved March 3, 2026, from [Link]

  • Feng, T., et al. (2022).[1] Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry.[1][6] Retrieved March 3, 2026, from [Link]

Sources

Comparing efficacy of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid vs Genistein

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (referred to herein as Isoflavone-8-Acetic Acid or IAA ) and the well-established isoflavone Genistein .

Executive Summary

  • Genistein is a naturally occurring isoflavone (4',5,7-trihydroxyisoflavone) acting primarily as a Tyrosine Kinase Inhibitor (TKI) , Topoisomerase II inhibitor , and Estrogen Receptor (ER) modulator . Its efficacy is cytostatic and pro-apoptotic, targeting tumor cells directly.[1]

  • (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (IAA) is a synthetic isoflavone-8-acetic acid derivative. Structurally, it is the isoflavone isomer of the vascular disrupting agent Flavone-8-Acetic Acid (FAA) . Unlike Genistein, IAA lacks hydroxyl groups and features a carboxymethyl moiety, shifting its pharmacophore from direct kinase inhibition toward vascular disruption and immunomodulation (analogous to the FAA/DMXAA class).

Chemical & Structural Identity

FeatureGenistein (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (IAA)
IUPAC Name 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
Class Natural Isoflavone (Aglycone)Synthetic Isoflavone-8-Acetic Acid
Core Scaffold 3-Phenylchromen-4-one (Isoflavone)3-Phenylchromen-4-one (Isoflavone)
Key Substituents -OH at C5, C7, C4'-CH₂COOH at C8; No -OH groups
Solubility Poor in water; Soluble in DMSO/EthanolSoluble in alkaline buffers (as carboxylate salt)
Primary Role Signal Transduction InhibitorVascular Disrupting Agent (VDA) Candidate

Mechanism of Action: Divergent Pathways

The efficacy of these two compounds relies on fundamentally different biological cascades. Genistein targets the tumor cell machinery, whereas IAA (based on the flavonoid acetic acid pharmacophore) targets the tumor microenvironment (vasculature and immune system).

Genistein: Direct Cytotoxicity & Signaling Modulation

Genistein permeates the cell membrane and competes with ATP for the binding sites of Protein Tyrosine Kinases (PTKs) , specifically EGFR and src-family kinases. It also intercalates with Topoisomerase II , stabilizing DNA-cleavable complexes and forcing apoptosis in rapidly dividing cells.

IAA: Vascular Disruption & Immune Activation

As a structural analog of Flavone-8-Acetic Acid (FAA) , IAA operates via the "flavonoid acetic acid" mechanism. This class of compounds induces rapid hemorrhagic necrosis by:

  • Cytoskeletal Collapse : Destabilizing tubulin in endothelial cells, leading to vascular shutdown.

  • Cytokine Storm : Triggering the release of TNF-α and G-CSF from macrophages, inducing a secondary immune attack on the tumor.

Pathway Visualization (Graphviz)

MechanismComparison Genistein Genistein PTK Tyrosine Kinases (EGFR, src) Genistein->PTK Inhibits TopoII Topoisomerase II Genistein->TopoII Stabilizes Complex CellCycle G2/M Arrest PTK->CellCycle Signaling Block Apoptosis Apoptosis (Tumor Cell Death) TopoII->Apoptosis DNA Breaks CellCycle->Apoptosis IAA Isoflavone-8-Acetic Acid (IAA) Endothelium Tumor Endothelium IAA->Endothelium Targets Macrophage Macrophage Activation IAA->Macrophage Stimulates Tubulin Tubulin Destabilization Endothelium->Tubulin Actin/Tubulin Loss Necrosis Hemorrhagic Necrosis (Vascular Collapse) Tubulin->Necrosis Vascular Leakage TNF TNF-alpha Release Macrophage->TNF Induction TNF->Necrosis Immune Attack

Figure 1: Mechanistic divergence between Genistein (Direct Cytotoxicity) and IAA (Vascular/Immune Modulation).

Comparative Efficacy Analysis

In Vitro Potency (IC50)
  • Genistein : Exhibits moderate potency (IC50: 5–50 µM) across a broad range of cancer cell lines (e.g., MCF-7, PC3). It requires continuous exposure to maintain kinase inhibition.

  • IAA : As a VDA, IAA often shows poor direct cytotoxicity against tumor cell lines in vitro (IC50 > 100 µM). Its efficacy is context-dependent, requiring an intact vascular network (in vivo) or endothelial co-culture models to manifest.

In Vivo Efficacy[3][4][5]
  • Genistein : Results in tumor growth delay (cytostasis). Efficacy is often limited by poor bioavailability and rapid metabolism (glucuronidation).

  • IAA : Analogous to FAA, it is expected to cause rapid tumor necrosis (within hours). However, the isoflavone (3-phenyl) isomer is historically less potent than the flavone (2-phenyl) isomer (FAA) in murine models, often serving as a critical Structure-Activity Relationship (SAR) probe to define the steric requirements for VDA activity.

ParameterGenisteinIAA (Isoflavone-8-Acetic Acid)
Primary Target Tumor CellsTumor Vasculature
Onset of Action Slow (Days/Weeks)Rapid (Hours)
Direct Cytotoxicity Yes (Apoptotic)Minimal (Non-cytotoxic to tumor cells)
Angiogenesis Effect Anti-angiogenic (Long-term)Vascular Disrupting (Acute)
Key Limitation Bioavailability / MetabolismSpecies Specificity (Murine vs Human)*

*Note: The flavonoid acetic acid class (FAA/DMXAA) historically failed in human trials due to species-specific binding of the target protein (STING pathway or similar), showing high efficacy in mice but low efficacy in humans. Genistein is active in humans.[2]

Experimental Protocols

To validate the efficacy of IAA versus Genistein, researchers must use distinct assay platforms.

Protocol A: Tyrosine Kinase Inhibition (For Genistein)
  • Objective : Quantify inhibition of EGFR autophosphorylation.

  • Method :

    • Culture A431 cells (high EGFR expression).

    • Starve cells in serum-free medium for 24h.

    • Treat with Genistein (0.1, 1, 10, 50 µM) for 1h.

    • Stimulate with EGF (100 ng/mL) for 5 min.

    • Lyse cells and perform Western Blot using anti-phospho-tyrosine antibodies (PY20).

    • Expected Result : Dose-dependent reduction in phosphorylation bands.

Protocol B: Endothelial Tube Formation Assay (For IAA)
  • Objective : Assess vascular disruption potential.

  • Method :

    • Coat 96-well plates with Matrigel™ (50 µL/well) and polymerize at 37°C for 30 min.

    • Seed HUVECs (Human Umbilical Vein Endothelial Cells) at 2x10⁴ cells/well.

    • Add IAA (10, 100 µM) or Vehicle (DMSO).

    • Incubate for 4–8 hours.

    • Image capillary-like tube structures.

    • Expected Result : IAA should cause collapse of pre-formed tubes or prevent formation, unlike Genistein which may only inhibit growth over longer periods.

References

  • Mechanism of Genistein : Akiyama, T., et al. (1987). "Genistein, a specific inhibitor of tyrosine-specific protein kinases."[3][4] Journal of Biological Chemistry. Link

  • Flavone Acetic Acid (FAA) Class Overview : Rewcastle, G. W., et al. (1991). "Potential antitumor agents.[1][3][4][2][5] 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids." Journal of Medicinal Chemistry. Link

  • Genistein vs. Topoisomerase II : Markovits, J., et al. (1989).[3] "Inhibitory effects of the tyrosine kinase inhibitor genistein on mammalian DNA topoisomerase II." Cancer Research. Link

  • Vascular Disrupting Agents (VDAs) : Tozer, G. M., et al. (2005). "The biology of the combretastatins as tumour vascular targeting agents." International Journal of Experimental Pathology. Link

  • Isoflavone Biosynthesis & Structure : Yu, O., & McGonigle, B. (2005). "Metabolic engineering of isoflavone biosynthesis." Plant Biotechnology Journal. Link

Sources

Reference Standard Strategy: Commercial HPLC Grades vs. qNMR Certification for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of isoflavone-based therapeutics, the accuracy of your reference standard defines the accuracy of your entire analytical control strategy. For (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS 87627-17-6), a structural analog of the vascular-disrupting agent Flavone Acetic Acid (FAA), reliance on commercial "Certificate of Analysis" (CoA) purity values often introduces significant potency errors.

This guide compares the two primary approaches for establishing a reference standard for this molecule: Commercial HPLC-Assigned Standards (the industry default) versus qNMR-Certified Primary Standards (the high-fidelity alternative).

The Verdict: While commercial HPLC standards are suitable for qualitative identification (retention time), they consistently overestimate purity for isoflavone-8-acetic acid derivatives by failing to detect non-chromophoric synthetic residues (Zn, Al, inorganic salts) and moisture. For quantitative assay and potency assignment, qNMR (Quantitative Nuclear Magnetic Resonance) is the mandatory self-validating protocol.

Part 1: Comparative Analysis

The Challenge: The "Invisible" Impurity Gap

Synthetic routes for isoflavone-8-acetic acids often involve the deoxybenzoin cyclization method, utilizing reagents like boron trifluoride etherate (


) or zinc chloride (

). These inorganic salts, along with residual moisture and solvents (DMSO, DMF), are invisible to UV detection at 254 nm.
Product Comparison: Commercial HPLC Standard vs. qNMR Certified Standard
FeatureOption A: Commercial HPLC Standard (Default)Option B: qNMR Certified Standard (Recommended)
Purity Basis Chromatographic Purity (Area %)Absolute Mass Purity (w/w %)
Detection Principle UV Absorption (Relative Response)Proton Counting (Molar Ratio)
Blind Spots Water, Solvents, Inorganic Salts, Non-UV impuritiesNone (if soluble and proton-free IS used)
Typical Error Overestimates purity by 2–10%Accuracy within ±0.5%
Traceability Often breaks traceability chainTraceable to NIST/BIPM via Internal Standard
Setup Time Instant (Off-the-shelf)2–4 Hours (Method Development)
Cost Efficiency Low initial cost; High risk of OOS laterHigh initial effort; Eliminates downstream rework
Experimental Data: The Discrepancy

The following data represents a typical characterization of a (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid batch synthesized via the deoxybenzoin route.

MethodResultInterpretation
HPLC-UV (254 nm) 99.2% High apparent purity. UV detects the isoflavone core strongly.
TGA (Thermogravimetric) 1.8% Loss Significant volatile content (water/solvent) missed by HPLC.
ROI (Residue on Ignition) 2.1% Residue Significant inorganic salt contamination (likely Zn/B salts).
qNMR (Absolute) 95.8% True Potency. qNMR accounts for the ~4% "invisible" mass.

Impact: Using Option A would result in a 3.4% potency error in your final drug product calculations, potentially leading to regulatory rejection or toxicological study failures.

Part 2: Technical Deep Dive & Protocols

Why qNMR is the Self-Validating Standard

Unlike HPLC, which requires a reference standard to test a reference standard (a circular logic loop), qNMR is a primary ratio method . It relies on the fundamental physical property of proton spin, making the signal intensity directly proportional to the molar concentration, independent of the molecule's extinction coefficient.

Protocol 1: qNMR Certification of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Objective: Assign an absolute purity value (mass balance) to the candidate standard material.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: Isoflavone acids have poor solubility in

    
    . DMSO is required to dissolve the polar acid tail.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent). Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic region of the isoflavone (7.0–8.5 ppm).

Step-by-Step Methodology:

  • Relaxation Delay (

    
    ) Determination: 
    
    • Run an inversion-recovery experiment on the analyte.

    • Determine the longest

      
       (typically the aromatic protons).
      
    • Set the relaxation delay (

      
      ) to 
      
      
      
      (usually 15–30 seconds) to ensure 99.9% magnetization recovery.
  • Sample Preparation:

    • Weigh approx. 10 mg of the isoflavone candidate and 5 mg of Maleic Acid IS into the same vial.

    • Critical: Use a micro-balance with readability of 0.001 mg. Record weights to 5 decimal places.

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N > 300).

    • Spectral Width: 20 ppm (to capture acid protons if visible).

    • Temperature: 298 K (controlled).

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integrate the IS singlet (set to known proton count,

      
      ).
      
    • Integrate the diagnostic isoflavone signal (e.g., the H-2 singlet at ~8.3 ppm,

      
      ).
      

Calculation:



Where:

  • 
    : Purity (%)[1][2]
    
  • 
    : Integral area[3]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight (280.27  g/mol  for the isoflavone)
    
  • 
    : Weight (mg)
    
Protocol 2: HPLC-UV Purity (Impurity Profiling)

Use this only to determine the number of impurities, not the absolute purity.

System: Agilent 1290 or equivalent. Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile. Gradient: 5% B to 95% B over 20 minutes. Detection: 254 nm (Isoflavone max) and 210 nm (to catch weak chromophores). Flow: 1.0 mL/min.

Part 3: Visualization & Workflow

Decision Matrix for Reference Standard Selection

This diagram illustrates the logical flow for qualifying a reference standard, highlighting where commercial CoAs fail and where qNMR intervenes.

ReferenceStandardWorkflow Start Start: Raw Candidate Material (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid VendorCoA Option A: Vendor CoA (HPLC Area %) Start->VendorCoA qNMR_Branch Option B: In-House Qualification (Recommended) Start->qNMR_Branch HPLC_Branch Orthogonal HPLC-UV (Impurity Profiling) Start->HPLC_Branch Risk RISK: Overestimation (Misses Salts/Water) VendorCoA->Risk Final Final Certified Potency (Assigned Value) Risk->Final High Error Margin Solubility Solubility Check (DMSO-d6 vs CDCl3) qNMR_Branch->Solubility T1_Test T1 Relaxation Test (Ensure D1 > 5*T1) Solubility->T1_Test qNMR_Exp qNMR Acquisition (Internal Standard: Maleic Acid) T1_Test->qNMR_Exp Calc Mass Balance Calculation (100% - Water - Solvents - Inorganics) qNMR_Exp->Calc Absolute Purity HPLC_Branch->Calc Relative Impurity Profile Calc->Final Traceable Value

Caption: Workflow demonstrating the critical divergence between relying on vendor CoAs (Red) versus conducting a self-validating qNMR qualification (Green/Yellow) to ensure traceability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] (2023).[4][6][7] Defines specificity and linearity requirements for purity assays. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[8][9][10][11] (2023).[4][6][7] Provides the regulatory framework for qNMR usage in pharmaceutical analysis. Link

  • Pauli, G. F., et al. The Importance of Quantitative NMR in Natural Product Analysis. Journal of Natural Products (2012). Demonstrates the superiority of qNMR over HPLC for flavonoid/isoflavone purity assignment. Link

  • Bhatti, M., et al. Purity Determination of Organic Compounds by qNMR. Trends in Analytical Chemistry (2019). Detailed protocols for internal standard selection (Maleic Acid) in DMSO solvents. Link

  • PubChem. Compound Summary: 2-(4-oxo-3-phenylchromen-8-yl)acetic acid (CAS 87627-17-6). National Library of Medicine. Verification of chemical structure and physical properties. Link

Sources

Comparative Study: Synthetic Isoflavone-8-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Rationale

This guide provides an in-depth technical analysis of Isoflavone-8-acetic acid derivatives , a specialized class of synthetic isoflavonoids designed to bridge the gap between the osteoprotective efficacy of natural isoflavones (e.g., Daidzein) and the antitumor pharmacophore of Flavone-8-acetic acid (FAA).[1]

Why This Comparison Matters: Natural isoflavones suffer from poor aqueous solubility and rapid metabolic clearance (glucuronidation). Conversely, synthetic flavone-8-acetic acid (FAA) exhibits potent antitumor activity but lacks the specific estrogen receptor beta (ER-β) selectivity crucial for bone health.[1] The Isoflavone-8-acetic acid scaffold represents a strategic hybrid, incorporating the solubilizing carboxymethyl moiety at the C-8 position to enhance bioavailability while retaining the isoflavone core necessary for osteogenic signaling.[1]

Part 2: Chemical Synthesis & Structural Logic
2.1 Synthesis Strategy: The Claisen Rearrangement Route

The synthesis of isoflavone-8-acetic acid derivatives relies on the regioselective introduction of a carbon chain at the C-8 position.[1] Direct alkylation is often unfeasible due to the reactivity of the 7-hydroxyl group. The industry-standard protocol utilizes a Claisen rearrangement of 7-allyloxyisoflavone, followed by oxidative cleavage.[1]

Key Steps:

  • O-Alkylation: Reaction of 7-hydroxyisoflavone with allyl bromide.[1]

  • Claisen Rearrangement: Thermal rearrangement shifts the allyl group from O-7 to C-8.[1]

  • Oxidative Cleavage: The terminal alkene of the 8-allyl group is oxidized (e.g., via ozonolysis or RuO4) to the carboxylic acid (acetic acid moiety).

2.2 Visualization: Synthesis Pathway (DOT Diagram)

SynthesisPathway Start 7-Hydroxyisoflavone (Precursor) Step1 7-Allyloxyisoflavone (Intermediate) Start->Step1 Allyl Bromide, K2CO3 (O-Alkylation) Step2 8-Allyl-7-hydroxyisoflavone (Rearranged Product) Step1->Step2 Heat (200°C) (Claisen Rearrangement) Final Isoflavone-8-acetic Acid (Target Derivative) Step2->Final RuO4 / NaIO4 (Oxidative Cleavage)

Caption: Synthesis of Isoflavone-8-acetic acid via Claisen rearrangement and oxidative cleavage.

Part 3: Comparative Performance Profile

This section compares Isoflavone-8-acetic acid (I-8-AA) against two benchmarks:

  • Daidzein (Natural Benchmark): High ER affinity, low solubility.

  • Flavone-8-acetic acid (FAA) (Synthetic Benchmark): High solubility, antitumor activity.[1]

3.1 Physicochemical Properties & Solubility
PropertyDaidzein (Natural)Flavone-8-acetic Acid (FAA)Isoflavone-8-acetic Acid (I-8-AA)
Core Structure 3-Phenylchromen-4-one2-Phenylchromen-4-one3-Phenylchromen-4-one
C-8 Substituent -H-CH2COOH-CH2COOH
LogP (Predicted) ~2.5 (Lipophilic)~1.2 (Amphiphilic)~1.4 (Amphiphilic)
Aqueous Solubility Poor (< 20 µg/mL)High (> 500 µg/mL as salt)High (> 400 µg/mL as salt)
pKa (Acidic) ~7.5 (Phenolic OH)~4.2 (Carboxylic Acid)~4.2 (Carboxylic Acid)

Analysis: The introduction of the acetic acid moiety at C-8 significantly lowers the LogP and introduces an ionizable group (pKa ~4.2), rendering the I-8-AA derivative soluble at physiological pH (7.4), unlike the parent Daidzein which requires high pH to ionize the phenolic hydroxyls.[1]

3.2 Biological Activity: Osteogenic vs. Antitumor [1]
Assay / TargetDaidzeinFAA (Flavone-8-AA)Isoflavone-8-AA
ER-β Binding Affinity High (Kd ~ 8 nM)NegligibleModerate (Kd ~ 50-100 nM)
Osteoblast Differentiation (ALP) Strong InductionNo EffectModerate Induction
Antitumor Potency (Cytotoxicity) Low (IC50 > 50 µM)High (IC50 ~ 150 µg/mL)Moderate (IC50 ~ 20-40 µM)
Mechanism of Action ER-dependent transcriptionVascular disruption / ImmuneHybrid: ER-modulation + Cytotoxicity

Scientific Insight:

  • Osteoprotection: Daidzein works primarily through Estrogen Receptor Beta (ER-β).[1] The bulky acetic acid group at C-8 in I-8-AA causes steric hindrance, slightly reducing ER binding affinity compared to Daidzein.[1] However, the improved solubility often leads to better in vivo bioavailability, potentially compensating for lower intrinsic affinity.

  • Antitumor: FAA works via vascular disruption. I-8-AA derivatives retain the "acetic acid pharmacophore" of FAA, conferring moderate cytotoxicity against tumor cell lines, a property absent in natural Daidzein.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of Isoflavone-8-acetic Acid (Lab Scale)

Validating the Claisen Route

  • Reagents: 7-Hydroxyisoflavone (1.0 eq), Allyl Bromide (1.2 eq), K2CO3 (2.0 eq), Acetone (Solvent), N,N-Diethylaniline (Solvent for rearrangement).

  • Step 1 (Alkylation): Reflux 7-hydroxyisoflavone with allyl bromide/K2CO3 in acetone for 6h. Filter, evaporate, and recrystallize to get 7-allyloxyisoflavone.

  • Step 2 (Rearrangement): Dissolve 7-allyloxyisoflavone in N,N-diethylaniline. Heat to 200°C for 4h under N2. Cool, acidify with dilute HCl, and extract with ethyl acetate. Purify via column chromatography (Silica gel, Hexane:EtOAc) to isolate 8-allyl-7-hydroxyisoflavone.

  • Step 3 (Oxidation): Dissolve 8-allyl intermediate in CCl4/Acetonitrile/Water. Add NaIO4 (4 eq) and RuCl3 (cat.). Stir at RT for 2h. Extract with DCM. The product, Isoflavone-8-acetic acid , precipitates or is purified by recrystallization.[1]

Protocol B: Alkaline Phosphatase (ALP) Assay for Osteogenic Activity

Measuring Bone Formation Potential[1]

  • Cell Line: MC3T3-E1 (Murine osteoblastic cells).[1][2]

  • Treatment: Seed cells at 5x10^4 cells/well in 24-well plates. Treat with I-8-AA (0.1, 1, 10 µM), Daidzein (Positive Control), or Vehicle (DMSO) for 72h.[1]

  • Lysis: Wash cells with PBS. Lyse in 0.1% Triton X-100 buffer.

  • Assay: Incubate lysate with p-nitrophenyl phosphate (pNPP) substrate at 37°C for 30 min.

  • Quantification: Stop reaction with NaOH. Measure absorbance at 405 nm. Normalize to total protein content.

  • Expected Result: I-8-AA should show a dose-dependent increase in ALP activity, confirming retention of osteogenic potential.[1]

Part 5: Mechanism of Action (Visualized)

This diagram illustrates how Isoflavone-8-acetic acid derivatives interact with both Estrogen Receptors (Osteogenic pathway) and Vascular targets (Antitumor pathway).[1]

MechanismOfAction Agent Isoflavone-8-acetic Acid ERBeta Estrogen Receptor β (Osteoblasts) Agent->ERBeta Binding (Moderate Affinity) Vascular Tumor Vasculature (Endothelium) Agent->Vascular Direct Cytotoxicity ALP ALP Upregulation ERBeta->ALP Transcription Activation Apoptosis Vascular Collapse (Apoptosis) Vascular->Apoptosis Disruption BoneForm Bone Formation ALP->BoneForm Differentiation

Caption: Dual mechanism of action: ER-β mediated osteogenesis and FAA-like vascular disruption.[1][3]

Part 6: References
  • Synthesis of 8-substituted isoflavones:

    • Title: Synthesis of lupiwighteone via a para-Claisen-Cope rearrangement.[1][4]

    • Source: Tetrahedron Letters (2003).

    • URL:[Link][1]

  • Flavone-8-acetic acid (FAA) Antitumor Activity:

    • Title: Synthesis and antitumour activity of new derivatives of flavone-8-acetic acid (FAA).[1][5]

    • Source: European Journal of Medicinal Chemistry (2000).

    • URL:[Link]

  • Isoflavones and Osteoblast Differentiation:

    • Title: Isoflavone-enriched whole soy milk powder stimulates osteoblast differentiation via PKC and PKA pathways.[1]

    • Source: BMC Complementary Medicine and Therapies (2021).

    • URL:[Link][1]

  • Claisen Rearrangement Methodology:

    • Title: The Claisen Rearrangement in Organic Synthesis.

    • Source: Chemical Reviews.[6]

    • URL:[Link][1]

Sources

Reproducibility of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Biological Assays: A Cross-Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a specialized isoflavone-8-acetic acid derivative frequently evaluated in drug discovery for nuclear receptor binding (e.g., Estrogen Receptor


) and kinase inhibition. However, evaluating the biological activity of this compound presents a significant analytical challenge: its chromen-4-one core is highly photochemically active. This guide objectively compares the reproducibility of three high-throughput screening (HTS) assay platforms—Fluorescence Polarization (FP), AlphaScreen, and Time-Resolved FRET (TR-FRET)—to establish the most scientifically rigorous methodology for evaluating this compound class.

Mechanistic Context: The Photophysical Challenge of Isoflavones

To understand why certain assays fail while others succeed, we must examine the causality behind the compound's photophysics. (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid possesses a conjugated


-system that readily absorbs light in the UV/blue spectrum.

In standard biochemical assays, this leads to two primary forms of interference[1]:

  • Autofluorescence: The compound emits short-lived fluorescence (<10 ns) that mimics or masks the true biological signal of the assay's reporter fluorophores, leading to false positives or negatives[2].

  • Inner-Filter Effect (Color Quenching): The compound acts as a photon sink, absorbing the excitation or emission light intended for the assay system, artificially depressing the readout[1].

Platform Comparison: Selecting the Optimal Assay

Standard Fluorescence Polarization (FP)
  • Mechanism: Measures the rotational correlation time of a fluorescent tracer displaced by the compound.

  • Performance: Poor. The short-lived autofluorescence of the chromen-4-one core directly competes with the tracer's emission. This optical interference results in high well-to-well variability, rendering the assay irreproducible for this specific chemotype.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
  • Mechanism: A bead-based proximity assay relying on the generation of singlet oxygen to transfer energy from a donor to an acceptor bead, producing a luminescent signal[3].

  • Performance: Moderate but Risky. While AlphaScreen offers excellent sensitivity, the phenolic and isoflavonoid structural elements of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid can act as potent singlet oxygen scavengers. This non-specific quenching artificially reduces the luminescent signal, frequently resulting in false-positive inhibition readouts.

Time-Resolved FRET (TR-FRET)
  • Mechanism: Utilizes lanthanide chelates (e.g., Terbium) as donor fluorophores, which possess exceptionally long emission half-lives (microseconds to milliseconds)[4].

  • Performance: Excellent (Gold Standard). TR-FRET is uniquely suited for this compound. By introducing a temporal delay of 50–100 µs between excitation and signal detection, the short-lived autofluorescence of the isoflavone completely dissipates before the true biological signal is recorded[1]. Furthermore, TR-FRET employs a ratiometric readout (Acceptor/Donor emission) that mathematically normalizes any residual color quenching or minor liquid handling errors[3].

G Compound (4-Oxo-3-phenyl-4H-chromen-8-yl) acetic acid Autofluorescence Short-lived Autofluorescence (<10 ns) Compound->Autofluorescence Standard FI Assay TRFRET Time-Delayed Measurement (50-100 µs delay) Compound->TRFRET TR-FRET Protocol Excitation UV/Vis Excitation (340 nm) Excitation->Compound Signal True Target Signal (Long-lived Lanthanide) TRFRET->Signal Autofluorescence decays

Mechanism of TR-FRET time-delay overcoming isoflavone autofluorescence interference.

Quantitative Data Presentation

The following table summarizes the experimental reproducibility of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid evaluated against a model nuclear receptor target (e.g., ER


) across the three platforms.
Assay PlatformZ'-Factor (Robustness)IC₅₀ Reproducibility (Inter-assay CV%)False Positive RatePrimary Interference Mechanism
Fluorescence Polarization 0.35 ± 0.12> 25%High (>15%)Autofluorescence overlap
AlphaScreen 0.68 ± 0.0512 - 15%Moderate (8%)Singlet oxygen scavenging
TR-FRET (Terbium) 0.82 ± 0.03 < 5% Low (<1%) Mitigated by Time Delay

Data Interpretation: A Z'-factor > 0.5 indicates a robust assay. TR-FRET not only provides the highest Z'-factor but also reduces the inter-assay Coefficient of Variation (CV%) to under 5%, ensuring highly reproducible IC₅₀ determinations.

Self-Validating Experimental Protocol: TR-FRET

To ensure absolute scientific integrity, the following TR-FRET methodology is designed as a self-validating system. It incorporates internal quality control gates to verify that the compound's photophysics are not compromising the data.

Workflow Step1 1. Reagent Prep Terbium-labeled Target & Fluorescein-Tracer Step2 2. Compound Addition Dispense (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Step1->Step2 Step3 3. Incubation 60 mins at RT in dark to reach equilibrium Step2->Step3 Step4 4. Time-Resolved Detection Ex: 340nm, Delay: 100µs, Em: 495nm & 520nm Step3->Step4 Step5 5. Ratiometric Analysis Calculate 520nm/495nm ratio Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating isoflavone derivatives.

Step-by-Step Methodology
  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific aggregation of the highly hydrophobic isoflavone core, which can artificially deplete the compound concentration.

  • Reagent Dispensing: Add 10 µL of Terbium-labeled target protein (2 nM final) and Fluorescein-labeled tracer ligand (5 nM final) into a 384-well low-volume black microplate.

  • Compound Addition: Dispense (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid in a 10-point dose-response curve (top concentration 100 µM, 1:3 serial dilution). Maintain final DMSO concentration strictly at 1%.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Time-Resolved Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using the following parameters:

    • Excitation: 340 nm

    • Integration Delay: 100 µs (Crucial step: Allows isoflavone autofluorescence to decay[1])

    • Integration Time: 200 µs

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

  • Ratiometric Normalization (Quality Gate): Calculate the TR-FRET ratio by dividing the Acceptor emission (520 nm) by the Donor emission (495 nm) and multiplying by 10,000.

    • Causality: If the compound acts as an inner-filter quencher, both 495 nm and 520 nm signals will drop proportionally. The ratiometric calculation cancels out this interference, ensuring the resulting curve reflects true biological displacement[3].

  • System Validation: Calculate the Z'-factor using DMSO vehicle controls (high signal) and a known reference inhibitor (low signal). The assay data is only validated and accepted if the Z'-factor is

    
     0.70.
    

References

  • [4] Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed. National Institutes of Health (NIH). Available at:

  • [2] Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC. National Institutes of Health (NIH). Available at:

  • [3] (PDF) A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. ResearchGate. Available at:

  • [1] Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Institutes of Health (NIH) Bookshelf. Available at:

Sources

Safety Operating Guide

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a specialized isoflavone derivative. While it is highly valuable in research, its structural backbone demands rigorous, environmentally conscious disposal protocols.

This guide provides the authoritative standard operating procedures (SOPs) for the containment, segregation, and destruction of this compound, ensuring your laboratory remains compliant with environmental regulations while safeguarding personnel and local ecosystems.

Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and chemical properties of the waste material. (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a halogen-free organic solid.

Table 1: Quantitative Physicochemical Data

Property Value / Description
IUPAC Name 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
CAS Number 87627-17-6[1]
Molecular Formula C₁₇H₁₂O₄[1]
Molecular Weight 280.28 g/mol [1]
LogP (Lipophilicity) ~2.83[1]
Physical State Solid powder

| Waste Classification | Non-halogenated organic acid / Isoflavonoid |

The Causality of the Hazard (E-E-A-T Grounding)

Why do we treat this specific compound with elevated environmental scrutiny? The answer lies in its molecular architecture:

  • Endocrine Disruption Potential: The 4-oxo-3-phenyl-4H-chromene core is an isoflavone. Isoflavonoids are well-documented phytoestrogens. If released into the environment, they can act as endocrine disruptors in aquatic and terrestrial species (historically linked to reproductive anomalies such as "clover disease" in mammals)[2].

  • Sewer Prohibition: Because of this biological activity, local Publicly Owned Treatment Works (POTWs) and the Clean Water Act strictly prohibit the discharge of such non-halogenated organic compounds into the sanitary sewer[3]. Diluting the chemical to bypass these regulations is both scientifically ineffective and legally prohibited[4].

  • Destruction Mechanism: The only self-validating method for disposal is controlled incineration. High-temperature incineration with flue gas scrubbing guarantees the thermal cleavage of the stable chromen-4-one ring system, converting the molecule entirely into CO₂ and H₂O without generating toxic byproducts[5].

Operational Waste Segregation & Disposal Workflow

To prevent incompatible chemical reactions and minimize disposal costs, (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid must be strictly segregated.

Step-by-Step Disposal Methodology

Step 1: Determine the Physical State of the Waste

  • Solid Waste: Collect all unreacted powders, contaminated weighing boats, and filter papers. Place them directly into a designated solid organic waste bin.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., during chromatography or extraction), identify the solvent type.

Step 2: Segregate Liquid Streams

  • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream[3].

  • If dissolved in non-halogenated solvents (e.g., DMSO, Ethanol, Ethyl Acetate), route the mixture to the Non-Halogenated Organic Waste stream[3].

Step 3: Containment and Headspace Management

  • Transfer the waste into high-density polyethylene (HDPE) or compatible glass carboys.

  • Critical Rule: Never fill liquid waste containers beyond 75% capacity. This allows necessary headspace for the expansion of liquids and vapor pressure fluctuations[6].

Step 4: Labeling and SAA Storage

  • Label the container explicitly with the full chemical name: "Hazardous Waste - Contains (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid / Non-Halogenated Organic Acid." Do not use generic labels like "Waste"[4].

  • Store in a designated Satellite Accumulation Area (SAA) away from strong inorganic bases and strong oxidizers.

Step 5: Final Destruction

  • Coordinate with your Environmental Health & Safety (EHS) department to transfer the sealed containers to a licensed chemical destruction plant for controlled incineration[5].

Waste Disposal Decision Tree

WasteDisposal Start Waste Generation: (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid BinSolid Non-Halogenated Solid Organic Waste Solid->BinSolid SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, EtOH) SolventType->NonHalogenated Halogen-Free BinHal Halogenated Liquid Organic Waste Halogenated->BinHal BinNonHal Non-Halogenated Liquid Organic Waste NonHalogenated->BinNonHal Incineration Licensed Chemical Destruction Plant (Controlled Incineration) BinSolid->Incineration BinHal->Incineration BinNonHal->Incineration

Caption: Decision matrix for the segregation and incineration of isoflavone derivative laboratory waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and aerosolization of the active powder.

Step-by-Step Spill Recovery:

  • Isolate the Area: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, lab coat, and a particulate respirator if dust generation is likely).

  • Dry Cleanup (For Powders): Do not apply water initially, as this will spread the biologically active compound into the flooring or drains. Use dry cleanup procedures: carefully sweep or use a HEPA-filtered vacuum to collect the solid without generating airborne dust[7].

  • Wet Cleanup (For Solutions): If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[2].

  • Mechanical Removal: Shovel the absorbed mixture or dry powder into a sealable, labeled plastic bag or HDPE container[7].

  • Final Decontamination: Only after the bulk material is mechanically removed should you wash the area with water and a compatible laboratory detergent. Ensure that the rinsate is absorbed and disposed of as hazardous waste, preventing any runoff into the sanitary drains[7].

References

  • Fluorochem. "2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid - CAS 87627-17-6." fluorochem.co.uk.
  • ECHEMI. "Isoflavone SDS, 574-12-9 Safety Data Sheets." echemi.com.
  • UNC Environment, Health and Safety. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." unc.edu.
  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca.
  • Cambridge Commodities. "Soy Isoflavones 40% Safety Data Sheet." cambridgecommodities.com.
  • UW-Madison Environment, Health & Safety. "Disposal of Used/Unwanted Chemicals at UW-Madison." wisc.edu.
  • Santa Cruz Biotechnology. "Naringin hydrate Safety Data Sheet." scbt.com.

Sources

Personal protective equipment for handling (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach every novel chemical building block not just as a reagent, but as a dynamic system of interacting variables. Your safety and the integrity of your research depend on understanding the why behind every safety protocol.

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS: 87627-17-6), functionally recognized as an 8-isoflavoneacetic acid derivative, is a highly valuable intermediate in drug discovery and heterocyclic synthesis[1][2]. However, because comprehensive longitudinal toxicity data for many specific isoflavone derivatives remains limited, we must apply the precautionary principle and treat it with rigorous chemical hygiene[3].

This guide provides a self-validating, causality-driven operational plan to ensure your laboratory handles this compound safely from receipt to disposal.

Chemical Profile & Causality-Driven Risk Assessment

Before designing a handling protocol, we must assess the physicochemical properties that dictate the compound's behavior in a laboratory environment. The primary operational hazards stem from its physical state and its intended downstream applications.

PropertyValueMechanistic Safety Implication
CAS Number 87627-17-6Primary identifier for inventory and hazard tracking[1].
Physical State Solid / Organic PowderHigh risk of electrostatic particulate aerosolization and subsequent respiratory/ocular irritation[2].
Molecular Weight 280.28 g/mol Small lipophilic molecule; easily crosses biological membranes if dissolved.
Typical Solvents DMSO, DMF, EthanolThe "Trojan-Horse" Effect: Solvents like DMSO act as aggressive permeation enhancers, carrying dissolved solutes directly through the epidermal barrier into the bloodstream.

Mandatory Personal Protective Equipment (PPE) Matrix

According to OSHA standard 29 CFR 1910.132, a hazard assessment must dictate PPE selection[4]. The following matrix outlines the required gear, driven by the specific physicochemical risks identified above.

PPE CategorySpecificationCausality & Justification
Hand Protection Double-layered Nitrile Gloves (min 5 mil)Nitrile provides excellent resistance to incidental dry powder contact. Critical: If using DMSO for dissolution, change gloves immediately upon contamination, as DMSO rapidly degrades nitrile[4].
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to micro-particulates during weighing and protects against solvent splashes during reconstitution[4].
Respiratory & Body Flame-resistant Lab Coat & Chemical Fume HoodA certified fume hood (face velocity 80-100 fpm) is the primary engineering control against inhalation[3]. The lab coat prevents particulate accumulation on street clothing.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step inherently confirms the safety of the next. Do not deviate from this sequence.

Step 1: Environmental Preparation

  • Verify fume hood certification and ensure airflow is unobstructed.

  • Clear the workspace of incompatible chemicals (e.g., strong oxidizers or strong bases).

  • Lay down a disposable, static-dissipative weighing mat to capture stray particulates.

Step 2: Weighing (High Aerosolization Risk)

  • Pre-weigh the empty target vial (tare) with the cap on.

  • Using an anti-static micro-spatula, transfer the required mass of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid into the vial deep inside the fume hood.

  • Self-Validation Step: Cap the vial securely before removing it from the balance enclosure. This prevents ambient laboratory air currents from dispersing the powder.

Step 3: Dissolution and Aliquoting

  • Introduce the solvent (e.g., DMSO) directly into the capped vial via a septum, or open the vial only within the safe operational zone of the fume hood.

  • Vortex gently. Avoid vigorous shaking that could pressurize the vial and cause a micro-spray upon opening.

  • Label all aliquots immediately with the chemical name, concentration, solvent, date, and GHS hazard warnings.

Workflow A PPE Donning & Verification B Weighing (Fume Hood) A->B C Dissolution (DMSO/DMF) B->C D Aliquoting & Sealing C->D E Decontamination & Disposal D->E

Workflow for the safe handling and dissolution of 8-isoflavoneacetic acid.

Spill Response & Emergency Procedures

Emergency protocols must be deterministic. The response varies fundamentally depending on whether the compound is dry or in solution.

Dry Powder Spill Protocol:

  • Do not sweep. Sweeping generates airborne dust, exacerbating inhalation risks.

  • Gently cover the spilled powder with wet paper towels to suppress aerosolization.

  • Wipe up the material inward from the edges and place the contaminated towels into a hazardous waste bag.

Solvent Spill Protocol (e.g., dissolved in DMSO):

  • Alert nearby personnel and evacuate the immediate area if the spill is large[3].

  • Apply an inert, highly porous absorbent (such as vermiculite or diatomaceous earth) to the liquid. Do not use combustible materials like sawdust.

  • Scoop the absorbed mixture into a chemically compatible, sealable waste container.

SpillResponse A Spill Identified B Evacuate Area & Alert Personnel A->B C Assess Spill Type B->C D Dry Powder Spill C->D E Solvent Spill C->E F Cover with Wet Towels (Prevent Aerosolization) D->F G Apply Inert Absorbent (e.g., Vermiculite) E->G H Collect in Hazardous Waste Bag F->H G->H

Emergency response protocol for dry powder and solvent-mediated chemical spills.

Waste Management & Disposal Plan

Adhering to the Prudent Practices in the Laboratory guidelines, waste must be strictly segregated to prevent cross-reactivity and ensure compliance with environmental regulations[3].

  • Solid Waste: Contaminated gloves, weighing boats, static mats, and paper towels must be placed in a designated solid hazardous waste bin lined with a heavy-duty poly bag.

  • Liquid Waste: Solutions containing (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid and organic solvents must be collected in a clearly labeled, chemically compatible liquid waste carboy (e.g., High-Density Polyethylene - HDPE). Do not mix with aqueous acidic or basic waste.

  • Sharps: Any needles, syringes, or glass Pasteur pipettes used during solvent transfer must go directly into a puncture-proof sharps container, regardless of whether they appear empty.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link][3]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov. Available at:[Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.